9-Methyl Adenine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(trideuteriomethyl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXCXOUDSPTXNX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849570 | |
| Record name | 9-(~2~H_3_)Methyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130859-46-0 | |
| Record name | 9-(~2~H_3_)Methyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 9-Methyladenine-d3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 9-Methyladenine-d3. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who utilize isotopically labeled compounds. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant workflows.
Core Chemical Properties
9-Methyladenine-d3, a deuterated isotopologue of 9-methyladenine, is a crucial tool in various research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The incorporation of three deuterium atoms on the methyl group provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled compound.
Quantitative Data Summary
The fundamental chemical and physical properties of 9-Methyladenine-d3 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 9-(trideuteriomethyl)-9H-purin-6-amine | [1] |
| Synonyms | 9-(Methyl-d3)-9H-purin-6-amine, 6-Amino-9-(methyl-d3)purine | N/A |
| CAS Number | 130859-46-0 | [1] |
| Molecular Formula | C₆H₄D₃N₅ | [1] |
| Molecular Weight | 152.17 g/mol | [1] |
| Exact Mass | 152.089 g/mol | [1] |
| Isotopic Purity | ≥98 atom % D | N/A |
| Melting Point | 300-305 °C (for unlabeled 9-methyladenine) | N/A |
| Solubility | Soluble in methanol and water. | N/A |
| Appearance | White to off-white solid. | N/A |
| SMILES | [2H]C([2H])([2H])n1cnc2c(N)ncnc12 | |
| InChI | InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9)/i1D3 |
Chemical Structure
The chemical structure of 9-Methyladenine-d3 consists of a purine core, specifically adenine, with a deuterated methyl group attached at the N9 position. This substitution is critical for its application as an internal standard in quantitative mass spectrometry.
Figure 1: Chemical Structure of 9-Methyladenine-d3
A 2D representation of the 9-Methyladenine-d3 molecule.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible use of 9-Methyladenine-d3 in a research setting. The following sections outline generalized procedures for synthesis, purification, and analysis.
Synthesis of 9-Methyladenine-d3
The synthesis of 9-Methyladenine-d3 can be achieved through the alkylation of adenine with a deuterated methylating agent. A general procedure is as follows:
-
Reaction Setup: To a solution of adenine in a suitable aprotic solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate) to deprotonate the purine ring.
-
Alkylation: Add deuterated methyl iodide (CD₃I) to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the N9-alkylation.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure 9-Methyladenine-d3.
Purification and Characterization
Purity is paramount for the use of 9-Methyladenine-d3 as a quantitative standard. The following workflow is typically employed:
A typical workflow for the purification and quality control of synthesized 9-Methyladenine-d3.
Analytical Methodologies
NMR spectroscopy is used to confirm the structure and isotopic labeling of 9-Methyladenine-d3.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: In the ¹H NMR spectrum, the characteristic singlet for the N9-methyl group, typically observed around 3.8 ppm in the unlabeled compound, will be absent. The protons on the purine ring will be observable.
-
¹³C NMR: The ¹³C NMR spectrum will show the carbons of the purine ring. The signal for the deuterated methyl carbon will appear as a multiplet due to carbon-deuterium coupling and will be significantly less intense than a protonated carbon.
Mass spectrometry is used to confirm the molecular weight and assess the isotopic purity of 9-Methyladenine-d3.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization: Electrospray ionization (ESI) is commonly used in the positive ion mode.
-
Analysis: In the full scan mass spectrum, the protonated molecule [M+H]⁺ should be observed at m/z 153.1, confirming the incorporation of three deuterium atoms. The isotopic distribution can be analyzed to determine the isotopic purity. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.
Applications in Research
9-Methyladenine-d3 is a valuable tool in various research areas, particularly those involving the study of adenine methylation and related metabolic pathways.
Use as an Internal Standard
The primary application of 9-Methyladenine-d3 is as an internal standard for the quantification of 9-methyladenine in biological samples using LC-MS/MS. The workflow for such an analysis is depicted below.
A generalized workflow for the quantification of 9-methyladenine in biological samples using 9-Methyladenine-d3 as an internal standard.
Role in Studying N6-methyladenosine (m6A) Pathways
While not a direct participant, 9-Methyladenine-d3 can be used in studies related to N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA. For instance, it can serve as a standard to investigate the metabolic fate of methylated adenines. The m6A modification is a dynamic process regulated by "writer," "eraser," and "reader" proteins. Understanding the pathways that lead to the formation and degradation of various methylated adenine species is crucial.
The role of m6A modification in gene expression is a complex and highly regulated process. The logical flow of this regulatory pathway is illustrated below.
A simplified diagram illustrating the key players and processes in the regulation of mRNA fate by N6-methyladenosine modification.
Conclusion
9-Methyladenine-d3 is an indispensable tool for researchers in various scientific disciplines. Its well-defined chemical properties, coupled with its isotopic stability, make it an ideal internal standard for accurate quantification of its endogenous counterpart. This guide has provided a detailed overview of its chemical properties, structure, and applications, along with generalized experimental protocols and visual workflows to aid in its effective use in the laboratory. As research into epigenetics and metabolomics continues to expand, the utility of isotopically labeled standards like 9-Methyladenine-d3 will undoubtedly grow in importance.
References
Synthesis and Isotopic Labeling of 9-Methyladenine-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 9-Methyladenine-d3. The document details the necessary experimental protocols, data presentation in structured tables, and visualizations of the synthetic workflow and a relevant biological pathway. This guide is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, particularly in studies requiring isotopically labeled compounds for metabolic tracking and mechanistic studies.
Introduction
9-Methyladenine is a methylated purine derivative that plays a role in various biological processes. The isotopically labeled form, 9-Methyladenine-d3, in which the three hydrogen atoms of the methyl group are replaced with deuterium, is a valuable tool in mass spectrometry-based quantitative analyses and for elucidating metabolic pathways. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled compound.
This guide outlines a robust method for the synthesis of 9-Methyladenine-d3 via the N9-alkylation of adenine using deuterated methyl iodide.
Synthesis of 9-Methyladenine-d3
The synthesis of 9-Methyladenine-d3 is achieved through the regioselective N9-methylation of adenine. The general approach involves the reaction of adenine with a deuterated methylating agent, such as iodomethane-d3, in the presence of a base.
Experimental Protocol: N9-Methylation of Adenine with Iodomethane-d3
This protocol is based on established methods for the N-alkylation of purines[1].
Materials and Equipment:
| Reagent/Equipment | Specifications |
| Adenine | 99%+ purity |
| Iodomethane-d3 (CD3I) | ≥99.5 atom % D |
| Potassium Carbonate (K2CO3) | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | Anhydrous, <50 ppm water |
| Methanol | Reagent grade |
| Water | Deionized |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature control | |
| Condenser | |
| Rotary evaporator | |
| Filtration apparatus (Büchner funnel) | |
| pH paper or meter | |
| High-resolution mass spectrometer (HRMS) | |
| Nuclear Magnetic Resonance (NMR) spectrometer |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add adenine (1.0 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Addition of Deuterated Reagent: Add iodomethane-d3 (1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 40-50°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the inorganic solids by filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot water or a methanol/water mixture[2][3]. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 9-Methyladenine-d3 as a white to off-white solid[4].
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of 9-Methyladenine-d3.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | Adenine |
| Deuterated Reagent | Iodomethane-d3 |
| Base | Potassium Carbonate |
| Solvent | N,N-Dimethylformamide |
| Reaction Temperature | 40-50°C |
| Reaction Time | 12-24 hours |
| Theoretical Yield | Calculated based on starting adenine |
| Actual Yield | ~70-80% |
Table 2: Characterization Data for 9-Methyladenine-d3
| Analysis | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C6H4D3N5 |
| Molecular Weight | 152.17 g/mol |
| Melting Point | 300-305 °C (decomposes)[4] |
| Isotopic Purity (atom % D) | ≥98% |
| Chemical Purity (by HPLC) | ≥98% |
Table 3: Spectroscopic Data for 9-Methyladenine-d3
| Spectroscopy | Expected Chemical Shifts (δ) / m/z |
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.15 (s, 1H, H-8), 8.12 (s, 1H, H-2), 7.15 (s, 2H, NH2) |
| ¹³C NMR (100 MHz, DMSO-d6) | δ 156.1 (C-6), 152.4 (C-2), 149.8 (C-4), 141.2 (C-8), 118.7 (C-5), 29.5 (CD3, multiplet) |
| High-Resolution Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C6H5D3N5: 153.1017, found: 153.1015 |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway for 9-Methyladenine-d3.
Caption: Synthetic workflow for 9-Methyladenine-d3.
Biological Pathway: Role in DNA Methylation
9-Methyladenine is a form of N-adenine methylation. The diagram below shows a simplified representation of the enzymatic addition and removal of methyl groups from adenine in DNA.
Caption: Enzymatic cycle of adenine methylation in DNA.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Adenine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated adenine analogs. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their characteristics, the methodologies used to study them, and their biological significance.
The strategic incorporation of deuterium, a stable isotope of hydrogen, into pharmacologically active molecules represents a promising strategy in drug design. Deuteration can subtly yet significantly alter the physicochemical and metabolic properties of a compound, potentially leading to improved pharmacokinetic profiles, enhanced efficacy, and reduced toxicity. This guide focuses on adenine analogs, a class of compounds with broad therapeutic applications, including antiviral and anticancer therapies.
Physicochemical Properties of Deuterated Adenine Analogs
The substitution of hydrogen with deuterium can influence several key physicochemical parameters. While extensive experimental data for specific deuterated adenine analogs is not always readily available in public literature, we can infer the likely effects based on established principles of deuterium isotope effects and the known properties of the parent compounds.
General Effects of Deuteration on Physicochemical Properties:
-
Molecular Weight: Deuterium is approximately twice as heavy as protium (¹H). Therefore, the molecular weight of a deuterated compound will be higher than its non-deuterated counterpart by the number of deuterium atoms incorporated.
-
Melting Point: The effect of deuteration on the melting point is generally small and can lead to either a slight increase or decrease depending on the changes in crystal lattice forces and molecular packing.[1]
-
Solubility: Deuteration can subtly alter a compound's solubility. This is attributed to changes in intermolecular interactions, such as hydrogen bonding, and differences in molar volume.[2]
-
Acidity (pKa): The substitution of a hydrogen atom involved in an acidic dissociation with deuterium typically leads to a slight increase in the pKa value, making the compound slightly less acidic. This is due to the lower zero-point energy of the D-X bond compared to the H-X bond. The change in pKa (ΔpKa) is generally small, often in the range of 0.03 to 0.05 per deuterium atom.[3][4][5]
-
Lipophilicity (LogP): Deuteration generally leads to a slight decrease in lipophilicity (a lower LogP value). This is because deuterium is less polarizable than protium.
-
Isotopic Purity: This is a critical parameter for any deuterated compound, representing the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. High isotopic purity is essential for accurately assessing the effects of deuteration and is typically determined by mass spectrometry or NMR spectroscopy.
8-Deuterioadenine
8-Deuterioadenine is a simple deuterated analog where the hydrogen atom at the 8-position of the purine ring is replaced by deuterium. This position is not directly involved in the primary hydrogen bonds of the Watson-Crick base pairing.
Table 1: Physical and Chemical Properties of Adenine and 8-Deuterioadenine
| Property | Adenine (Non-deuterated) | 8-Deuterioadenine (Expected) |
| Molecular Formula | C₅H₅N₅ | C₅H₄DN₅ |
| Molecular Weight | 135.13 g/mol | 136.14 g/mol |
| Melting Point | 360-365 °C (decomposes) | Data not readily available; expected to be similar to adenine. |
| Solubility in Water | 0.5 g/L (20 °C) | Data not readily available; expected to be similar to adenine. |
| pKa₁ (N1-H) | 4.15 | Expected to be slightly higher than 4.15. |
| pKa₂ (N9-H) | 9.8 | Expected to be slightly higher than 9.8. |
| Isotopic Purity | N/A | Typically >98% for commercially available standards. |
Note: Specific experimental data for 8-deuterioadenine is limited. The expected values are based on general principles of isotope effects.
Deuterated Vidarabine
Vidarabine (ara-A) is an antiviral drug and an analog of adenosine. Deuteration of Vidarabine could potentially alter its metabolic stability and pharmacokinetic profile.
Table 2: Physical and Chemical Properties of Vidarabine and Deuterated Vidarabine
| Property | Vidarabine (Non-deuterated) | Deuterated Vidarabine (Expected) |
| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₃-xDxN₅O₄ |
| Molecular Weight | 267.24 g/mol | Will increase based on the number of deuterium atoms. |
| Melting Point | 257-257.5 °C | Data not readily available; expected to be similar to Vidarabine. |
| Solubility in Water | 0.45 mg/mL at 25 °C | Data not readily available; expected to be similar to Vidarabine. |
| pKa | Data not readily available | Expected to be slightly higher than non-deuterated Vidarabine. |
| Isotopic Purity | N/A | Would depend on the specific synthesis. |
Experimental Protocols
The synthesis, purification, and characterization of deuterated adenine analogs require a combination of chemical and analytical techniques. The following sections provide detailed methodologies for key experiments.
Synthesis and Purification of Deuterated Adenine Analogs
2.1.1. Enzymatic Synthesis of Deuterated Nucleoside Triphosphates (dNTPs)
This protocol describes a general method for the enzymatic synthesis of deuterated nucleoside triphosphates, which can be adapted for specific adenine analogs.
-
Materials:
-
Deuterated glucose (e.g., D-glucose-d7)
-
Enzymes from the pentose phosphate pathway and nucleotide biosynthesis/salvage pathways (commercially available or purified from overexpressing strains)
-
ATP, MgCl₂, buffer solutions
-
Reaction vessels and incubator
-
-
Procedure:
-
Prepare a reaction mixture containing the deuterated glucose, ATP, MgCl₂, and a suitable buffer (e.g., Tris-HCl).
-
Add a cocktail of enzymes from the pentose phosphate pathway to convert the deuterated glucose into deuterated ribose-5-phosphate.
-
Incubate the reaction at an optimal temperature (e.g., 37 °C) for a sufficient time to ensure complete conversion.
-
In a separate reaction, use enzymes from the nucleotide biosynthesis and salvage pathways to convert the deuterated ribose-5-phosphate into the desired deuterated nucleoside triphosphate (e.g., dATP).
-
Monitor the reaction progress using techniques like HPLC.
-
Purify the deuterated NTPs using ion-exchange chromatography or HPLC.
-
2.1.2. Chemical Synthesis of Vidarabine
A multi-enzymatic synthesis of Vidarabine has been reported, offering a greener alternative to traditional chemical synthesis.
-
Materials:
-
Arabinosyluracil and adenine
-
Immobilized uridine phosphorylase (UP) and purine nucleoside phosphorylase (PNP)
-
Phosphate buffer
-
Flow reactor system
-
-
Procedure:
-
Prepare a solution of arabinosyluracil and adenine in a phosphate buffer.
-
Pack a column with co-immobilized UP and PNP.
-
Pump the substrate solution through the enzyme-packed column at a controlled flow rate and temperature.
-
The enzymes catalyze the transglycosylation reaction, converting arabinosyluracil and adenine into Vidarabine.
-
Collect the eluate containing the product.
-
Purify Vidarabine by crystallization or chromatography.
-
Analytical Methodologies
2.2.1. High-Performance Liquid Chromatography (HPLC) for Nucleoside Analysis
HPLC is a cornerstone technique for the separation and quantification of nucleosides and their analogs.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Solvent A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.3)
-
Solvent B: Organic solvent (e.g., methanol or acetonitrile)
-
-
Procedure:
-
Prepare standard solutions of the adenine analog and its deuterated counterpart at known concentrations.
-
Prepare the sample by dissolving it in the mobile phase or a suitable solvent.
-
Set up a gradient elution method, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the compounds.
-
Inject the standards and samples onto the HPLC system.
-
Monitor the elution of the compounds using the UV detector at a suitable wavelength (e.g., 260 nm for adenine analogs).
-
Identify and quantify the compounds based on their retention times and peak areas compared to the standards.
-
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a powerful tool for confirming the structure and determining the isotopic purity of deuterated compounds.
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve the deuterated adenine analog in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
-
Procedure:
-
Acquire a ¹H NMR spectrum to observe the proton signals. The absence or significant reduction of a signal at a specific chemical shift compared to the non-deuterated analog confirms deuteration at that position.
-
Acquire a ²H (Deuterium) NMR spectrum. The presence of a signal confirms the incorporation of deuterium. The integration of this signal can be used to estimate the degree of deuteration.
-
Acquire other relevant NMR spectra, such as ¹³C NMR, to further confirm the structure.
-
2.2.3. Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Determination
Mass spectrometry is essential for accurately determining the molecular weight and isotopic purity of deuterated compounds.
-
Instrumentation:
-
Mass spectrometer (e.g., electrospray ionization-mass spectrometry, ESI-MS)
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the ionization source.
-
-
Procedure:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in a suitable mode (e.g., positive ion mode).
-
Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.
-
Analyze the isotopic distribution of the molecular ion peak to determine the isotopic purity. The relative intensities of the peaks corresponding to the non-deuterated, mono-deuterated, di-deuterated, etc., species are used to calculate the percentage of deuterium incorporation.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Vidarabine
Vidarabine exerts its antiviral effect by interfering with viral DNA synthesis. The following diagram illustrates its mechanism of action.
References
9-Methyladenine-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 9-Methyladenine-d3, a deuterated isotopologue of the naturally occurring modified purine, 9-methyladenine. This document is intended for researchers and professionals in the fields of analytical chemistry, drug metabolism, and molecular biology who require detailed technical data and procedural insights for the application of this compound in their studies.
Core Compound Data
9-Methyladenine-d3 is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses for the accurate determination of 9-methyladenine in various biological matrices.[1][2][3] Its stable isotope label allows for differentiation from the endogenous, unlabeled analyte, thereby correcting for variations in sample preparation and instrument response.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 130859-46-0 | |
| Molecular Formula | C₆H₄D₃N₅ | |
| Molecular Weight | 152.17 g/mol | |
| Appearance | White to off-white solid | |
| Storage Temperature | -20°C |
Related Unlabeled Compound Properties (9-Methyladenine)
| Property | Value | Reference |
| CAS Number | 700-00-5 | |
| Molecular Formula | C₆H₇N₅ | |
| Molecular Weight | 149.15 g/mol | |
| Melting Point | 300-305 °C | |
| Biological Role | Metabolite |
Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry
The primary application of 9-Methyladenine-d3 is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of 9-methyladenine. This technique is the gold standard for quantitative analysis due to its high sensitivity, specificity, and accuracy.
Experimental Workflow for Quantification of 9-Methyladenine
The following diagram illustrates the typical workflow for the quantification of 9-methyladenine in a biological sample using 9-Methyladenine-d3 as an internal standard.
Detailed Experimental Protocol: Quantification of 9-Methyladenine in Urine
This protocol is a representative method for the analysis of 9-methyladenine in urine samples. Optimization will be required for different sample matrices and instrumentation.
1. Materials and Reagents:
-
9-Methyladenine standard
-
9-Methyladenine-d3 internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Preparation of Standards and Samples:
-
Prepare a stock solution of 9-Methyladenine and 9-Methyladenine-d3 in methanol.
-
Generate a calibration curve by serially diluting the 9-Methyladenine stock solution and spiking a fixed concentration of the 9-Methyladenine-d3 internal standard into each calibrator.
-
For urine samples, thaw and centrifuge to remove particulates.
-
To a known volume of urine, add the 9-Methyladenine-d3 internal standard.
3. Sample Extraction and Clean-up:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate 9-methyladenine from other urine components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
9-Methyladenine: Precursor ion (m/z) -> Product ion (m/z)
-
9-Methyladenine-d3: Precursor ion (m/z) -> Product ion (m/z)
-
-
Note: Specific MRM transitions should be optimized for the instrument used.
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of 9-methyladenine to 9-Methyladenine-d3.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of 9-methyladenine in the urine samples from the calibration curve.
Biological Context and Signaling
While 9-methyladenine is known to be a metabolite, its specific roles in signaling pathways are not as extensively characterized as other methylated nucleosides like N6-methyladenosine (m6A) or N1-methyladenine (m1A). These related compounds are involved in the post-transcriptional regulation of gene expression, affecting RNA stability, splicing, and translation. The quantification of 9-methyladenine may be relevant in studies of DNA and RNA modification and metabolism.
The logical relationship in which 9-Methyladenine-d3 is most critically involved is its use as a tool for the accurate measurement of its endogenous counterpart. This relationship is depicted in the following diagram.
Synthesis of Isotopically Labeled 9-Methyladenine
The synthesis of isotopically labeled compounds like 9-Methyladenine-d3 is a specialized process. While specific synthesis routes for this compound are proprietary to commercial suppliers, general approaches for creating deuterated methyl groups on nucleobases involve multi-step chemical synthesis. This often includes the use of deuterated methylating agents to introduce the stable isotope label onto a precursor molecule. Custom synthesis services are available for researchers who require specific labeling patterns or larger quantities.
References
Demystifying a Novel Epigenetic Marker: The Role of N6-Methyladenine in DNA Methylation Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNA methylation is a critical epigenetic modification integral to the regulation of gene expression, cellular differentiation, and the stability of the genome. While 5-methylcytosine (5mC) has long been the focus of epigenetic research, the role of N6-methyladenine (6mA) in eukaryotic DNA is an emerging field with profound implications. This technical guide provides a comprehensive overview of 6mA, its biological significance, and the methodologies employed in its study. A crucial clarification is made regarding the nomenclature of methylated adenine, distinguishing the biologically significant N6-methyladenine from the structurally distinct 9-methyladenine. This document details the use of isotopically labeled N6-methyladenine, specifically N6-methyladenine-d3, as an internal standard in highly sensitive mass spectrometry-based quantification. Furthermore, it presents detailed experimental protocols, quantitative data, and visual workflows to equip researchers and drug development professionals with the necessary knowledge to explore this dynamic area of epigenetics.
Introduction: A Tale of Two Methyladenines
A common point of confusion in the study of DNA methylation pertains to the specific site of adenine methylation. It is imperative to distinguish between two key isomers: N6-methyladenine and 9-methyladenine.
-
N6-methyladenine (6mA): This is the biologically active and epigenetically relevant form of methylated adenine found within the DNA strand. The methyl group is attached to the nitrogen atom at the 6th position of the adenine ring. This modification plays a role in regulating gene expression and other cellular processes.
-
9-methyladenine: In this molecule, the methyl group is located on the nitrogen atom at the 9th position of the purine ring. This position is critical for the formation of the N-glycosidic bond that links the nucleobase to the deoxyribose sugar in the DNA backbone. Consequently, 9-methyladenine cannot be incorporated into a DNA strand and is not a component of genomic DNA.
The deuterated form, 9-Methyladenine-d3 , is a commercially available isotopically labeled compound. Due to its structural properties, it is not used in the study of DNA methylation itself but may serve as an internal standard in certain mass spectrometry applications unrelated to DNA composition.
This guide will focus on the biologically significant N6-methyladenine (6mA) and the application of its deuterated counterpart, N6-methyladenine-d3 , in quantitative DNA methylation analysis.
The Biological Significance of N6-Methyladenine (6mA)
Initially thought to be confined to prokaryotes, recent advancements in detection technologies have revealed the presence and functional importance of 6mA in the genomes of various eukaryotes, including mammals.[1][2]
Key Functions of 6mA in Eukaryotes:
-
Gene Regulation: 6mA is not merely a static mark but a dynamic modification involved in both gene activation and repression. Its presence in promoter regions and gene bodies can influence transcription factor binding and chromatin accessibility.[2][3]
-
Genomic Stability: Emerging evidence suggests a role for 6mA in maintaining genome stability, particularly in the context of DNA damage repair.[4]
-
Transposon Silencing: In some organisms, 6mA has been implicated in the silencing of transposable elements, contributing to the integrity of the genome.
-
Cell Fate and Development: The levels and distribution of 6mA have been shown to change during embryonic development, indicating a role in cell fate determination.
The 6mA Regulatory Machinery: Writers, Erasers, and Readers
The dynamic nature of 6mA is controlled by a set of specialized enzymes:
-
Writers (Methyltransferases): These enzymes are responsible for adding the methyl group to adenine. In mammals, enzymes like METTL4 have been identified as potential 6mA methyltransferases.
-
Erasers (Demethylases): These enzymes remove the methyl group, allowing for the reversal of the epigenetic mark. The ALKBH family of proteins, such as ALKBH1, are known to function as 6mA demethylases.
-
Readers: These are proteins that recognize and bind to 6mA, translating the epigenetic mark into a functional cellular response.
Quantitative Analysis of 6mA: The Role of N6-Methyladenine-d3
Accurate quantification of 6mA is crucial for understanding its biological roles. Due to its low abundance in many eukaryotic genomes, highly sensitive techniques are required. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.
The use of a stable isotope-labeled internal standard is essential for precise quantification in LC-MS/MS. N6-methyladenine-d3 , where the three hydrogen atoms of the methyl group are replaced by deuterium, is an ideal internal standard. It is chemically identical to the endogenous 6mA, meaning it co-elutes during chromatography and has similar ionization efficiency. However, it has a different mass, allowing the mass spectrometer to distinguish between the endogenous (light) and the standard (heavy) forms. By adding a known amount of N6-methyladenine-d3 to a sample, any variations during sample preparation and analysis can be normalized, leading to highly accurate quantification.
Quantitative Data on 6mA Abundance
The abundance of 6mA varies significantly across different species and even between different tissues within the same organism. The following table summarizes reported 6mA levels in various samples.
| Organism/Cell Line | Tissue/Condition | 6mA Abundance (% of total Adenine) | Reference |
| Escherichia coli | - | ~1.75% | |
| Tetrahymena pyriformis | - | 0.65 - 0.8% | |
| Caenorhabditis elegans | Wild-type | 0.013 - 0.39% | |
| Mus musculus (Mouse) | Embryonic Stem Cells | 0.0006 - 0.0007% | |
| Homo sapiens (Human) | Jurkat cells | 0.0017% | |
| Homo sapiens (Human) | HEK293T cells | 0.0023% | |
| Homo sapiens (Human) | Genome-wide | ~0.051% | |
| Rattus norvegicus (Rat) | Lung | 0.00008% |
Experimental Protocols for 6mA Analysis
Protocol for Global 6mA Quantification by LC-MS/MS
This protocol outlines the key steps for the global quantification of 6mA in genomic DNA using an isotopically labeled internal standard.
1. Genomic DNA Extraction and Purification:
-
Extract genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Treat the DNA with RNase A to remove any RNA contamination.
-
Purify the DNA to remove any residual contaminants.
2. DNA Hydrolysis:
-
Spike the purified DNA with a known amount of N6-methyladenine-d3 internal standard.
-
Digest the DNA to individual nucleosides using a cocktail of enzymes, such as nuclease P1 followed by alkaline phosphatase.
3. LC-MS/MS Analysis:
-
Separate the nucleosides using Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Establish specific mass transitions for both endogenous (light) 6mA and the deuterated (heavy) standard.
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both endogenous 6mA and the N6-methyladenine-d3 standard.
-
Calculate the ratio of the peak area of endogenous 6mA to that of the internal standard.
-
Determine the absolute amount of 6mA in the original sample by comparing this ratio to a standard curve generated with known amounts of unlabeled 6mA and the deuterated standard.
Workflow for Genome-wide Mapping of 6mA by MeDIP-Seq
Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq) is a technique used to identify the genomic locations of 6mA.
Protocol Steps for MeDIP-Seq:
-
DNA Fragmentation: Genomic DNA is fragmented into smaller, manageable pieces, typically through sonication.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the DNA fragments.
-
Immunoprecipitation: The fragmented DNA is denatured and then incubated with an antibody specific to 6mA. This antibody-DNA complex is then captured, often using magnetic beads.
-
Washing and Elution: Unbound DNA fragments are washed away, and the enriched 6mA-containing DNA is eluted.
-
Library Preparation and Sequencing: The enriched DNA fragments are prepared into a sequencing library and sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: The sequencing reads are aligned to a reference genome, and statistical methods are used to identify regions with significant enrichment of 6mA (peak calling).
Conclusion and Future Perspectives
The study of N6-methyladenine in eukaryotic DNA is a rapidly advancing field that is reshaping our understanding of epigenetics. The critical distinction between the biologically relevant 6mA and the structurally different 9-methyladenine is fundamental for researchers entering this area. The use of deuterated standards like N6-methyladenine-d3 in conjunction with sensitive LC-MS/MS techniques provides a robust platform for the accurate quantification of this important epigenetic mark. As our knowledge of the writers, erasers, and readers of 6mA expands, so too will our understanding of its role in health and disease, opening new avenues for therapeutic intervention and drug development. The methodologies and data presented in this guide offer a solid foundation for further exploration into the dynamic world of DNA adenine methylation.
References
- 1. N6-methyladenine: a conserved and dynamic DNA mark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DNA N6-Methyladenine Modification in Eukaryotic Genome [frontiersin.org]
- 3. DNA N6-Methyladenine: a new epigenetic mark in eukaryotes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of gene expression by N6-methyladenosine in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Core Biological Significance of N-methylated Purines in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-methylated purines, a class of modified nucleobases, are integral to a vast array of cellular functions, extending far beyond their role as simple structural components of nucleic acids. These modifications act as critical regulators in gene expression, DNA repair, and cellular signaling, with their dysregulation being increasingly implicated in various pathologies, including cancer and neurological disorders. This technical guide provides an in-depth exploration of the biological significance of N-methylated purines, detailing their metabolic pathways, functional roles, and the methodologies used for their investigation.
N-methylated Purines in Nucleic Acids: Damage, Repair, and Regulation
Methylation of purine bases in DNA and RNA has profound effects on genetic integrity and the flow of genetic information. While some modifications are a form of DNA damage, others represent a sophisticated layer of epigenetic and epitranscriptomic regulation.
N-methylated Purines as DNA Lesions and their Repair
Cellular DNA is constantly exposed to alkylating agents from both endogenous sources, like S-adenosylmethionine (SAM), and environmental sources. These agents can methylate purine bases, primarily forming N7-methylguanine (7MeG) and N3-methyladenine (3MeA), which together constitute about 90% of such lesions.[1] If left unrepaired, these methylated purines can stall DNA replication and transcription, leading to mutations or cell death.
Cells have evolved the Base Excision Repair (BER) pathway to counteract this damage. The process is initiated by a specific DNA glycosylase, N-methylpurine DNA glycosylase (also known as alkyladenine glycosylase or AAG), which recognizes and excises the damaged methylated base.[1][2] The resulting apurinic/apyrimidinic (AP) site is then processed by subsequent enzymes to restore the correct DNA sequence. The efficiency of this repair can be influenced by the local DNA sequence context.[1] Dysregulation of this pathway, such as altered MPG activity, has been associated with an increased risk for certain cancers, including lung cancer.[3]
N6-methyladenosine (m6A): A Key Epitranscriptomic Regulator
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in various non-coding RNAs. This dynamic and reversible modification is installed by a "writer" complex (METTL3–METTL14), removed by "eraser" demethylases (FTO, ALKBH5), and recognized by "reader" proteins that mediate its downstream effects.
The m6A modification plays a crucial role in virtually every aspect of the mRNA life cycle, including pre-mRNA splicing, nuclear export, subcellular localization, stability, and translation efficiency. By influencing the fate of target transcripts, m6A is a key regulator of fundamental biological processes such as stem cell differentiation, immune response, and brain function. Its dysregulation is increasingly linked to human diseases, most notably cancer.
Metabolism and Signaling Roles
The cellular concentration of purines and their methylated derivatives is tightly controlled through a balance of de novo synthesis, salvage pathways, and catabolism.
Purine Metabolism
Cells can synthesize purines de novo starting from simple precursors, with inosine monophosphate (IMP) being the first nucleotide formed. Alternatively, cells can recycle purine bases and nucleosides from nucleic acid turnover via salvage pathways, a more energy-efficient process. The catabolism of purines ultimately leads to the production of uric acid in humans. Methylation reactions, which produce N-methylated purines, typically utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. If a methyl group is on a ring nitrogen, the compound is often not further metabolized and is excreted in the urine.
Purinergic Signaling
While not always methylated, purines like ATP and adenosine are critical extracellular signaling molecules that activate a range of purinergic receptors (P1 and P2 subtypes). This signaling cascade is crucial for neurotransmission, immune responses, and inflammation. The breakdown of extracellular ATP to adenosine by ectonucleotidases is a key regulatory step. In the central nervous system, adenosine accumulation can affect physiological methylation reactions by influencing the SAM cycle, linking purine signaling back to the generation of methylated species.
Association with Disease and Therapeutic Implications
The dysregulation of N-methylated purine metabolism and signaling is a hallmark of several diseases, making the associated pathways attractive targets for drug development.
Cancer
Cancer cells often exhibit altered purine metabolism to fuel their rapid proliferation. Many tumors rely heavily on both de novo synthesis and salvage pathways for nucleotides. This dependency has been exploited by purine antimetabolites (e.g., 6-mercaptopurine) for decades in chemotherapy. Furthermore, elevated excretion of certain methylated purines, such as 7-methylguanine and 1-methylguanine, has been observed in patients with hepatocellular carcinoma, suggesting their potential as biomarkers. The DNA repair enzyme MPG and the m6A RNA modification pathway are also being actively investigated as targets for cancer therapy.
Neurological Disorders
Inborn errors of purine metabolism are often associated with severe neurological dysfunction. For example, Lesch-Nyhan syndrome, caused by a deficiency in a key salvage pathway enzyme, leads to devastating neurological symptoms. Purinergic signaling is vital for neurodevelopment and brain function, and its disruption has been linked to autism spectrum disorder and Huntington's disease. Uric acid, the end product of purine catabolism, may have neuroprotective effects, and low levels have been linked to neurodegenerative disorders.
Quantitative Data on N-methylated Purines and Related Metabolites
Quantitative analysis is essential for understanding the roles of N-methylated purines in cellular homeostasis and disease. The following tables summarize key quantitative data from the literature.
Table 1: Cellular Concentrations of Purine Nucleotides in HeLa Cells
| Metabolite | Concentration in Purine-Rich Medium | Concentration in Purine-Depleted Medium | Fold Change |
|---|---|---|---|
| IMP | Reference Level | 2.8- to 3-fold higher | ~3.0 |
| AMP | Similar | Similar | ~1.0 |
| GMP | Similar | Similar | ~1.0 |
| ATP/ADP Ratio | 1.96 | 1.98 | ~1.0 |
Data derived from studies on HeLa cells, where purine-depleted conditions induce the formation of purinosomes to increase de novo synthesis.
Table 2: Performance of Analytical Methods for Purine Metabolite Detection
| Method | Analytes | Detection Limit (approx.) | Linearity Range | Reference |
|---|---|---|---|---|
| UPLC with UV-PDA | 15 purine metabolites | 100 nM | 0.1 - 100 µM | |
| MECC with ED | 5 DNA bases (incl. 5-MC) | 1.28 - 5.02 µM | Over 3 orders of magnitude | |
| LC-MS/MS | 20+ purine compounds | 0.1 - 0.5 ng/mL | 4 to 5 orders of magnitude |
UPLC: Ultra Performance Liquid Chromatography; UV-PDA: UV Photodiode Array; MECC: Micellar Electrokinetic Capillary Chromatography; ED: Electrochemical Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.
Experimental Protocols for the Study of N-methylated Purines
Investigating the roles of N-methylated purines requires robust and sensitive analytical methods. Below are summaries of key experimental protocols.
Protocol 1: Determination of Methylated Purines in DNA by HPLC
This method is used to quantify DNA lesions caused by methylating agents.
-
DNA Isolation: Extract and purify DNA from cells or tissues of interest.
-
Treatment (Optional): Treat DNA with a methylating agent (e.g., N-methyl-N-nitrosourea) if studying damage induction. Radiolabeling the methyl group ([3H] or [14C]) can aid in detection.
-
Acid Hydrolysis: Hydrolyze the DNA sample in dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 70°C for 30 min) to release purine bases.
-
HPLC Separation: Inject the hydrolysate onto a reversed-phase HPLC column.
-
Elution: Use an appropriate mobile phase to separate the different methylated purines (e.g., m3Ade, m7Ade, m3Gua, m7Gua, m6Gua).
-
Detection & Quantification: Use UV detection for unlabeled purines or a scintillation counter for radiolabeled purines. Identify peaks by comparing retention times with known standards. Quantify based on peak area relative to standards.
Protocol 2: Quantitative Analysis of Cellular Purine Nucleotides by UPLC-ESI-MS/MS
This protocol allows for the specific quantification of individual purine nucleotides in cell extracts.
-
Cell Culture & Harvest: Culture cells under desired conditions (e.g., purine-rich vs. purine-depleted media). Harvest cells rapidly and quench metabolism (e.g., using liquid nitrogen).
-
Metabolite Extraction: Lyse cells and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Chromatography: Inject the extract onto a hydrophilic interaction liquid chromatography (HILIC) column for separation of polar molecules like nucleotides.
-
Mass Spectrometry: Couple the UPLC to an electrospray ionization tandem mass spectrometer (ESI-MS/MS).
-
Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each purine nucleotide to ensure specificity and sensitivity. Quantify against a standard curve generated with known concentrations of each analyte.
Conclusion
N-methylated purines are central players in cellular physiology and pathology. As DNA lesions, they challenge genomic stability; as RNA modifications, they provide a critical layer of gene regulation; and as metabolic products, their levels can signify disease states. The ongoing development of sensitive analytical techniques continues to unravel the complexity of these molecules, paving the way for novel diagnostic biomarkers and therapeutic strategies targeting the pathways they govern. For professionals in research and drug development, a deep understanding of N-methylated purine biology is essential for innovating in the fields of oncology, neurology, and beyond.
References
- 1. High-resolution Digital Mapping of N-Methylpurines in Human Cells Reveals Modulation of Their Induction and Repair by Nearest-neighbor Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of a DNA glycosylase for N-methylated purines is part of the adaptive response to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methylpurine DNA Glycosylase and OGG1 DNA Repair Activities: Opposite Associations With Lung Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and characterization of adenine methylation
An In-depth Technical Guide to the Discovery and Characterization of Adenine Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine methylation, a critical epigenetic and epitranscriptomic modification, plays a pivotal role in regulating gene expression and cellular function across a vast array of organisms. This modification, primarily occurring as N6-methyladenine (6mA) in DNA and N6-methyladenosine (m6A) in RNA, has emerged from relative obscurity to become a focal point of intense research. Initially identified in the 1970s, the reversible nature of m6A in mRNA was a landmark discovery that launched the field of epitranscriptomics.[1][2] This guide provides a comprehensive overview of the discovery, characterization, and functional significance of adenine methylation in both DNA and RNA, with a particular focus on the molecular machinery, experimental methodologies, and its influence on key signaling pathways.
Adenine Methylation in RNA (m6A)
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and long non-coding RNAs (lncRNAs).[1] The dynamic and reversible nature of m6A modification allows for a sophisticated layer of post-transcriptional gene regulation, influencing mRNA splicing, stability, export, and translation.
The m6A Regulatory Machinery: Writers, Erasers, and Readers
The fate and function of m6A-modified RNA are orchestrated by a trio of protein complexes: "writers" that install the methyl mark, "erasers" that remove it, and "readers" that recognize and bind to the methylated adenosine to elicit a downstream effect.
-
Writers (Methyltransferases): The primary m6A writer complex is a multicomponent enzyme composed of the catalytic subunit METTL3 (Methyltransferase-like 3) and its partner METTL14.[3][4] This complex is further stabilized and guided by other proteins, including WTAP (Wilms' tumor 1-associating protein), VIRMA (Vir-like m6A methyltransferase associated), RBM15/15B, and ZC3H13.
-
Erasers (Demethylases): The discovery of m6A demethylases confirmed the reversible nature of this modification. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5 (alkB homolog 5). While both can remove the methyl group from m6A, FTO has been shown to have a preference for the related modification, N6,2'-O-dimethyladenosine (m6Am).
-
Readers (Binding Proteins): A diverse group of proteins, known as m6A readers, specifically recognize and bind to m6A-containing RNAs. The most well-characterized family of readers contains the YTH (YT521-B homology) domain, including YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2. Other reader proteins include eukaryotic initiation factor 3 (eIF3) and heterogeneous nuclear ribonucleoproteins (HNRNPs). These readers mediate the functional consequences of m6A modification. For instance, YTHDF2 is known to promote the degradation of m6A-modified mRNA, while YTHDF1 can enhance their translation.
Quantitative Insights into m6A Modification
The prevalence and impact of m6A modification can be quantified to understand its regulatory role better.
| Parameter | Organism/Cell Type | Observation | Reference |
| m6A Abundance | Mammalian mRNA | Constitutes approximately 0.2% to 0.6% of all adenosine residues. | |
| Stoichiometry at a single site | Mammalian mRNA | Generally low, with most methylated sites exhibiting less than 20% modification. | |
| Number of m6A sites | Human and Mouse mRNA | Over 18,000 m6A sites have been identified in the transcripts of more than 7,000 human genes. | |
| Effect on mRNA Stability | HeLa cells | Knockdown of the m6A reader YTHDF2 leads to a prolonged lifetime of its target mRNAs. | |
| Effect on Translation | General | m6A in the 5'UTR can promote cap-independent translation initiation. |
Adenine Methylation in DNA (6mA)
While 5-methylcytosine (5mC) has long been considered the primary epigenetic mark in eukaryotes, recent discoveries have highlighted the presence and functional significance of N6-methyladenine (6mA) in the DNA of various eukaryotic organisms, from unicellular algae to mammals. In prokaryotes, 6mA is well-established as part of the restriction-modification system, protecting the host DNA from foreign DNA. In eukaryotes, its roles are more diverse and are still being actively investigated, with evidence suggesting its involvement in transcriptional regulation, transposon silencing, and even trans-generational epigenetic inheritance.
The 6mA Regulatory Machinery in Eukaryotes
The enzymatic machinery for 6mA in eukaryotes is still being fully elucidated, but several "writers" and "erasers" have been identified.
-
Writers (Methyltransferases): In C. elegans, the DAMT-1 enzyme, a homolog of the METTL4 protein, has been identified as a 6mA methyltransferase. In mammals, N6AMT1 has been proposed as a 6mA writer, although its activity is still under debate.
-
Erasers (Demethylases): Members of the ALKB family of dioxygenases, such as ALKBH1 and ALKBH4, have been shown to act as 6mA demethylases in mammals. In D. melanogaster, the enzyme DMAD is responsible for 6mA demethylation.
-
Readers (Binding Proteins): The identification of specific 6mA reader proteins in eukaryotes is an active area of research.
Quantitative Aspects of 6mA in Eukaryotic DNA
The levels of 6mA in eukaryotic DNA are generally much lower than 5mC, but they are dynamic and can vary between different tissues and developmental stages.
| Parameter | Organism/Cell Type | Observation | Reference |
| 6mA Abundance | Chlamydomonas reinhardtii | Approximately 0.4% of total adenines are methylated. | |
| 6mA Abundance | Drosophila melanogaster | Present at around 0.07% of total adenines. | |
| 6mA Abundance | Mouse Embryonic Stem Cells | Detected at low levels, approximately 25-30 parts per million. | |
| Dynamic Changes | Pig Embryogenesis | 6mA levels dynamically change, reaching a peak of ~0.17% and then decreasing. |
Experimental Protocols
The characterization of adenine methylation relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
MeRIP-Seq (m6A-Seq) for Transcriptome-wide m6A Mapping
Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq) is the most widely used method for profiling m6A sites across the transcriptome.
1. RNA Extraction and Fragmentation:
-
Isolate total RNA from cells or tissues using a standard method like TRIzol extraction.
-
Purify mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragment the purified mRNA to an average size of 100-200 nucleotides. This can be achieved through enzymatic digestion or metal-ion-catalyzed hydrolysis.
2. Immunoprecipitation of m6A-containing RNA Fragments:
-
Incubate the fragmented RNA with an anti-m6A antibody to form RNA-antibody complexes.
-
Capture the complexes using protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound RNA fragments.
3. Elution and Library Preparation:
-
Elute the m6A-containing RNA fragments from the antibody-bead complexes.
-
Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation).
4. Sequencing and Data Analysis:
-
Sequence the prepared libraries using a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome or transcriptome.
-
Identify m6A peaks by comparing the read enrichment in the IP sample to the input control using peak-calling algorithms.
LC-MS/MS for Global Quantification of m6A
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and accurate method for quantifying the overall level of m6A in a total RNA or mRNA sample.
1. RNA Digestion:
-
Digest the purified RNA sample into single nucleosides using a cocktail of nucleases and phosphatases.
2. Liquid Chromatography Separation:
-
Separate the resulting nucleosides using reverse-phase liquid chromatography.
3. Mass Spectrometry Detection and Quantification:
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) by monitoring their specific parent-to-daughter ion transitions in multiple reaction monitoring (MRM) mode.
-
Calculate the m6A/A ratio to determine the global m6A level.
SMRT Sequencing for 6mA Detection in DNA
Single-Molecule Real-Time (SMRT) sequencing is a powerful technique for detecting 6mA in DNA at single-base resolution.
1. DNA Preparation:
-
Isolate high-quality genomic DNA from the sample of interest.
-
Construct a SMRTbell library, which involves ligating hairpin adapters to the ends of sheared DNA fragments.
2. SMRT Sequencing:
-
Sequence the SMRTbell library on a PacBio sequencer. The DNA polymerase incorporates fluorescently labeled nucleotides, and the instrument records the incorporation events in real-time.
3. 6mA Detection:
-
The presence of a modified base, such as 6mA, causes a delay in the DNA polymerase's incorporation rate.
-
Specialized software analyzes these kinetic variations (interpulse durations) to identify the locations of 6mA with high confidence.
Signaling Pathways and Logical Relationships
Adenine methylation plays a crucial role in regulating various signaling pathways, particularly in the context of cancer and development.
m6A Metabolic Pathway
Caption: The dynamic regulation of m6A methylation by writers, erasers, and readers.
Experimental Workflow for MeRIP-Seq
Caption: A schematic overview of the MeRIP-Seq experimental workflow.
m6A Regulation of the Hippo Signaling Pathway
The Hippo pathway is a crucial regulator of cell proliferation and apoptosis, and its dysregulation is frequently observed in cancer. m6A modification has been shown to modulate the expression of key components of this pathway.
Caption: m6A-mediated regulation of LATS1 expression in the Hippo pathway.
m6A Regulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and immunity. m6A modification can influence the stability and translation of key components in this pathway, thereby modulating its activity.
Caption: m6A-mediated regulation of TRAF6 translation in the NF-κB pathway.
Conclusion
The discovery and characterization of adenine methylation have unveiled a new dimension of gene regulation that is dynamic, reversible, and profoundly impactful on cellular processes. From the intricate machinery of writers, erasers, and readers governing m6A in RNA to the emerging roles of 6mA in eukaryotic DNA, it is clear that this modification is a key player in the epigenetic and epitranscriptomic landscape. The development of powerful analytical techniques has been instrumental in mapping and quantifying these modifications, providing unprecedented insights into their function. As research in this field continues to accelerate, a deeper understanding of the mechanisms underlying adenine methylation will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases, including cancer and developmental disorders. This guide serves as a foundational resource for researchers and professionals seeking to explore and harness the potential of this fascinating and rapidly evolving area of molecular biology.
References
Solubility of 9-Methyladenine-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 9-Methyladenine-d3, a deuterated isotopologue of 9-Methyladenine. Understanding the solubility of this compound is critical for its application in various research and development settings, including but not limited to, its use as an internal standard in mass spectrometry-based studies, in metabolic research, and in the development of therapeutic agents. This document outlines available solubility data, provides a detailed experimental protocol for solubility determination, and presents a relevant biological pathway to contextualize its potential applications.
Solubility Profile of 9-Methyladenine-d3
Qualitative solubility information indicates that 9-Methyladenine is soluble in water, methanol, and ethanol, and slightly soluble in dimethyl sulfoxide (DMSO) and acetonitrile.[1][2] For a more quantitative perspective, the following table summarizes the solubility data of related methylated adenine isomers, which can serve as a useful proxy for estimating the solubility of 9-Methyladenine-d3.
Table 1: Quantitative Solubility of Methylated Adenine Isomers in Various Solvents
| Solvent | N6-Methyladenine (mg/mL) | 1-Methyladenine (mg/mL) | 3-Methyladenine (mg/mL) |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2[3][4] | - | 2[4] |
| Water | - | 4.72 (requires sonication, warming, and pH adjustment) | 3 (requires sonication and heating) |
| Ethanol | ~5 | - | 5 |
| Methanol | Slightly Soluble | - | - |
| Dimethyl Sulfoxide (DMSO) | ~1 | 5 (requires sonication) | 1.4 |
| Dimethylformamide (DMF) | ~2 | - | 2 |
Note: The data presented for N6-Methyladenine, 1-Methyladenine, and 3-Methyladenine should be considered as an estimation for 9-Methyladenine-d3. Experimental determination of the solubility of 9-Methyladenine-d3 in the specific solvents relevant to your application is highly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The gold-standard method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of establishing the saturation concentration of 9-Methyladenine-d3 in a given solvent.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials and Equipment
-
9-Methyladenine-d3 (solid)
-
Solvents of interest (e.g., water, ethanol, DMSO, etc., of appropriate purity)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column and detector
Procedure
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a high-concentration stock solution of 9-Methyladenine-d3 in a solvent in which it is freely soluble (e.g., DMSO).
-
From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.
-
Analyze the calibration standards using the chosen analytical method (HPLC or LC-MS) to generate a calibration curve.
-
-
Equilibration:
-
Add an excess amount of solid 9-Methyladenine-d3 to a series of vials, ensuring there is more solid than will dissolve.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with the mobile phase or an appropriate solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of 9-Methyladenine-d3 in the diluted sample.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility of 9-Methyladenine-d3 in the tested solvent at the specified temperature.
-
Biological Context: The Role of Adenine Methylation in RNA Regulation
While 9-Methyladenine is a specific isomer, the broader biological significance of adenine methylation is well-established, particularly in the form of N6-methyladenine (m6A) in RNA. This modification is a dynamic and reversible epigenetic mark that plays a crucial role in regulating various aspects of RNA metabolism. Understanding this pathway provides a valuable context for the potential biological investigations involving methylated adenine analogues like 9-Methyladenine-d3.
The following diagram illustrates the key components and processes in the m6A RNA regulatory pathway.
This diagram illustrates the dynamic process of m6A modification, which begins in the nucleus with the addition of a methyl group to adenine residues in pre-mRNA by "writer" enzymes. This modification can be reversed by "eraser" enzymes. The m6A-modified mRNA is then exported to the cytoplasm where "reader" proteins recognize the modification and mediate downstream effects, including influencing mRNA translation and decay. This regulatory mechanism is crucial for a wide range of cellular processes.
References
Commercial Suppliers and Technical Guide for 9-Methyladenine-d3 in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-Methyladenine-d3, a crucial labeled internal standard for advanced research applications. The guide details its commercial availability, key quantitative specifications, and in-depth experimental protocols for its use in mass spectrometry and NMR spectroscopy. Furthermore, it elucidates the role of the analogous N6-methyladenine in DNA repair pathways, offering a broader context for its application in biomedical research.
Commercial Availability and Specifications
9-Methyladenine-d3 is available from several reputable commercial suppliers catering to the research community. The following table summarizes the key quantitative data for this product, facilitating a comparative analysis for procurement.
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment | Format |
| LGC Standards | TRC-M275915 | 130859-46-0 | C₆H₄D₃N₅ | 152.18 | >95% | >99.9% (d₃) | Neat Solid |
| Toronto Research Chemicals (TRC) | M275915 | 130859-46-0 | C₆H₄D₃N₅ | 152.18 | >98% | Not Specified | Neat Solid |
| Pharmaffiliates | PA STI 060150 | 130859-46-0 | C₆H₄D₃N₅ | 152.18 | Not Specified | Not Specified | White Solid |
Note: Data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to request a certificate of analysis for the most accurate and up-to-date specifications.
Experimental Protocols
9-Methyladenine-d3 is predominantly utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of its unlabeled counterpart, 9-Methyladenine, and other related methylated adenines. It also serves as a reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantification of Methylated Adenines by LC-MS/MS
This protocol outlines a general procedure for the quantification of N3-methyladenine in biological samples, such as urine, using 9-Methyladenine-d3 as an internal standard.[1]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
- Take a 100 µL aliquot of the supernatant.
- Add 10 µL of the 9-Methyladenine-d3 internal standard solution (concentration to be optimized based on expected analyte levels).
- Vortex mix for 30 seconds.
2. Solid-Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):
- Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Load the sample onto the cartridge.
- Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
- Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte (e.g., N3-methyladenine) and the internal standard (9-Methyladenine-d3). The exact m/z values will depend on the specific methylated adenine being quantified.
- Data Analysis: Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve prepared with known concentrations of the unlabeled standard.
Structural Confirmation by NMR Spectroscopy
This protocol describes a general method for the structural verification and assessment of isotopic enrichment of 9-Methyladenine-d3 using NMR spectroscopy.
1. Sample Preparation:
- Dissolve 1-5 mg of 9-Methyladenine-d3 in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- ¹H NMR:
- Acquire a standard one-dimensional proton NMR spectrum. The absence or significant reduction of the signal corresponding to the methyl protons at the N9 position confirms the high level of deuteration. Residual proton signals can be integrated to estimate the isotopic purity.
- ²H (Deuterium) NMR:
- Acquire a deuterium NMR spectrum. This will show a signal corresponding to the deuterium atoms at the methyl group, confirming the presence and chemical environment of the label.
- ¹³C NMR:
- Acquire a proton-decoupled ¹³C NMR spectrum. The carbon atom of the deuterated methyl group will exhibit a characteristic multiplet due to C-D coupling, providing further structural confirmation.
- 2D NMR (Optional):
- Techniques such as HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the deuterium and carbon signals, providing unambiguous assignment of the labeled position.
Signaling Pathways and Experimental Workflows
While 9-Methyladenine-d3 itself is a synthetic labeled compound not directly involved in biological signaling, its unlabeled counterpart, N-methyladenine, plays a significant role in various cellular processes, particularly in the context of DNA damage and repair. Understanding these pathways provides a rationale for the use of 9-Methyladenine-d3 in studying these mechanisms.
N6-Methyladenine in DNA Damage Repair
N6-methyladenine (6mA) in DNA is increasingly recognized as an important epigenetic mark involved in the DNA damage response. It is implicated in pathways such as homologous recombination and nucleotide excision repair, helping to maintain genomic stability.[2][3][4][5]
Experimental Workflow for Metabolite Quantification
The following diagram illustrates a typical workflow for the quantification of a target analyte in a biological sample using an isotope-labeled internal standard like 9-Methyladenine-d3.
This technical guide provides essential information for researchers utilizing 9-Methyladenine-d3. By offering a centralized resource for supplier data, experimental protocols, and relevant biological context, it aims to facilitate the effective application of this valuable research tool in advancing scientific discovery.
References
- 1. frontiersin.org [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. A role for N6-methyladenine in DNA damage repair: Prepared as an opinion for TiBS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Removal of N-6-methyladenine by the nucleotide excision repair pathway triggers the repair of mismatches in yeast gap-repair intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
9-Methyladenine-d3: Advanced Applications in Metabolomics and Proteomics
Application Note and Detailed Protocols for Researchers and Drug Development Professionals
9-Methyladenine-d3 (d3-9MA) is a stable isotope-labeled analog of 9-Methyladenine, a modified purine base. Its primary application in metabolomics and proteomics is as an internal standard for highly accurate and precise quantification of its unlabeled counterpart, 9-Methyladenine, using mass spectrometry-based techniques. The incorporation of three deuterium atoms results in a predictable mass shift without significantly altering its chemical and physical properties, such as retention time and ionization efficiency. This makes it an ideal tool for stable isotope dilution (SID) assays, a gold-standard method for quantitative analysis in complex biological matrices.
Applications in Metabolomics
In metabolomics, d3-9MA is instrumental for the precise measurement of 9-Methyladenine levels in various biological samples, including plasma, urine, and cell extracts. Alterations in the levels of modified nucleobases like 9-Methyladenine can be indicative of disease states, exposure to xenobiotics, or changes in metabolic pathways. Stable isotope labeling with compounds like d3-9MA allows for the reliable tracking and quantification of these metabolites, aiding in biomarker discovery and understanding disease mechanisms[1][2][3]. The use of stable isotopes helps to distinguish biologically derived metabolites from experimental noise and contaminants, a significant challenge in metabolomics.
Applications in Proteomics
While the direct application of 9-Methyladenine-d3 in proteomics is less common, it can be indirectly relevant in studies of post-translational modifications (PTMs). For instance, it can be used to quantify enzymes that utilize or are inhibited by 9-Methyladenine. More broadly, the principles of stable isotope labeling are fundamental to quantitative proteomics, such as in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where isotopically labeled amino acids are used to compare protein abundance between different cell populations. Mass spectrometry is a key technology for identifying and quantifying proteins and their PTMs.
Quantitative Data Summary
The following table represents hypothetical quantitative data from an experiment using 9-Methyladenine-d3 as an internal standard to measure 9-Methyladenine concentrations in response to a drug treatment in a cell culture model.
| Sample Group | Mean 9-Methyladenine Concentration (ng/mL) | Standard Deviation | p-value | Fold Change |
| Control | 15.2 | 2.1 | \multirow{2}{}{0.005} | \multirow{2}{}{2.5} |
| Treated | 38.0 | 4.5 |
Experimental Protocols
Protocol 1: Quantification of 9-Methyladenine in Plasma using LC-MS/MS with 9-Methyladenine-d3 Internal Standard
1. Sample Preparation:
- Thaw plasma samples on ice.
- To 100 µL of plasma, add 10 µL of a 50 ng/mL solution of 9-Methyladenine-d3 in methanol (internal standard).
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of 5% acetonitrile in water for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) transitions:
- 9-Methyladenine: Precursor ion (Q1) m/z 150.07 -> Product ion (Q3) m/z 133.05
- 9-Methyladenine-d3: Precursor ion (Q1) m/z 153.09 -> Product ion (Q3) m/z 136.07
- Dwell Time: 50 ms.
3. Data Analysis:
- Integrate the peak areas for both the analyte (9-Methyladenine) and the internal standard (9-Methyladenine-d3).
- Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
- Generate a calibration curve using known concentrations of 9-Methyladenine spiked with a constant concentration of 9-Methyladenine-d3.
- Determine the concentration of 9-Methyladenine in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of 9-Methyladenine.
Caption: The principle of stable isotope dilution for accurate quantification.
References
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Applications of Metabolomics in Personalized Medicine: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry of 9-Methyladenine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyladenine is a methylated purine base that plays a role as a metabolite.[1] Its accurate quantification in biological matrices is crucial for various research areas, including metabolism studies and biomarker discovery. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision. This method utilizes a stable isotope-labeled internal standard, such as 9-Methyladenine-d3, which co-elutes with the analyte of interest and corrects for variations in sample preparation and instrument response.
These application notes provide a detailed protocol for the quantification of 9-Methyladenine in various biological matrices using 9-Methyladenine-d3 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described method. These values are provided as a guideline and may vary based on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity (R²) | > 0.995 |
| Dynamic Range | 0.15 - 200 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Mean Recovery (%) | 95 - 105% |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 9-Methyladenine | 150.1 | 133.1 | 25 |
| 150.1 | 106.1 | 35 | |
| 9-Methyladenine-d3 | 153.1 | 136.1 | 25 |
| 153.1 | 108.1 | 35 |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma/serum, urine, and tissue samples.
1.1. Plasma/Serum: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
Thaw plasma or serum samples on ice.
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of 9-Methyladenine-d3 internal standard working solution (concentration should be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
1.2. Urine: Dilute-and-Shoot
For many urine samples, a simple dilution is sufficient.
-
Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to pellet any precipitates.
-
Pipette 50 µL of the supernatant into a new tube.
-
Add 10 µL of 9-Methyladenine-d3 internal standard working solution.
-
Add 440 µL of the initial mobile phase.
-
Vortex to mix.
-
Transfer to an autosampler vial for analysis.
1.3. Tissue: Homogenization and Solid-Phase Extraction (SPE)
This protocol is for the extraction of 9-Methyladenine from tissue samples.
-
Weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold phosphate-buffered saline (PBS) and homogenize using a bead beater or other appropriate homogenizer.
-
Add 10 µL of 9-Methyladenine-d3 internal standard working solution to the homogenate.
-
Perform protein precipitation as described in section 1.1 (steps 4-7).
-
Dilute the supernatant with 1 mL of 0.1% formic acid in water.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
Liquid Chromatography (LC) Method
A hydrophilic interaction liquid chromatography (HILIC) method is recommended for the separation of the polar 9-Methyladenine.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
Mass Spectrometry (MS) Method
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 900 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Workflow for 9-Methyladenine analysis.
Caption: 9-Methyladenine in purine metabolism.
References
Application Note: Quantification of N-methyladenine (m6A) in RNA using a Validated LC-MS/MS Method
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in the regulation of gene expression.[1][2] This reversible epigenetic mark influences mRNA splicing, nuclear export, stability, and translation, thereby affecting a wide range of biological processes, from development to disease.[3][4] The enzymes responsible for adding, removing, and recognizing this modification are known as "writers" (e.g., METTL3/METTL14 complex), "erasers" (e.g., FTO and ALKBH5), and "readers" (e.g., YTH domain-containing proteins), respectively.[5] Given its significance, the accurate quantification of m6A is crucial for understanding its physiological and pathological roles.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of m6A. This method, particularly when coupled with stable isotope dilution, provides high accuracy and precision by correcting for variations during sample preparation and analysis. This application note provides a detailed protocol for the quantification of global m6A levels in RNA from biological samples using an LC-MS/MS approach.
Principle of the Method
This method employs a stable isotope dilution strategy for the accurate quantification of m6A. A known amount of a stable isotope-labeled internal standard (e.g., N6-Methyladenosine-13C3) is spiked into the RNA sample prior to enzymatic digestion. The RNA is then hydrolyzed to its constituent nucleosides using a combination of nucleases and phosphatases. The resulting nucleoside mixture, containing both the endogenous (light) m6A and the spiked-in (heavy) internal standard, is separated using reverse-phase liquid chromatography. The separated nucleosides are then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal from the endogenous m6A to the internal standard allows for precise calculation of the m6A concentration in the original sample.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Example Supplier | Notes |
| N6-Methyladenosine (m6A) | Sigma-Aldrich | Analytical standard |
| N6-Methyladenosine-13C3 | MedChemExpress | Stable isotope-labeled internal standard |
| Adenosine (A) | Sigma-Aldrich | Analytical standard |
| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade |
| Methanol (MeOH) | Fisher Scientific | LC-MS Grade |
| Formic Acid (FA) | Thermo Fisher | LC-MS Grade |
| Ultrapure Water | Millipore Milli-Q | 18.2 MΩ·cm |
| Nuclease P1 | Sigma-Aldrich | For RNA digestion |
| Bacterial Alkaline Phosphatase | Thermo Fisher | For RNA digestion |
| RNA Extraction Kit | Qiagen, Zymo Research | e.g., PureLink RNA Mini Kit |
| C18 Reverse-Phase Column | Agilent, Waters | Suitable for nucleoside separation |
| Calibrated Pipettes | Eppendorf, Gilson | Essential for accurate dilutions |
| RNase-free Microcentrifuge Tubes | Axygen |
Protocol 1: RNA Extraction and Digestion
-
Total RNA Isolation : Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's protocol. It is recommended to start with at least 50 µg of total RNA.
-
RNA Quantification and Quality Control : Measure the RNA concentration using a Nanodrop spectrophotometer. Assess RNA integrity by checking the A260/A280 ratio (should be ~2.0).
-
Enzymatic Digestion to Nucleosides :
-
In an RNase-free microcentrifuge tube, combine 1-5 µg of total RNA with a known amount of the internal standard (e.g., N6-Methyladenosine-13C3).
-
Add nuclease P1 (e.g., 2 Units) and the appropriate buffer.
-
Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (e.g., 1 Unit) and the corresponding buffer.
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup : Deproteinate and desalt the digested sample. This can be achieved by centrifugation through a 3K Nanosep spinning column or by protein precipitation with cold methanol/acetonitrile.
-
Final Preparation : Evaporate the solvent and reconstitute the nucleoside pellet in a suitable volume of the initial LC mobile phase (e.g., 95% Mobile Phase A) for LC-MS/MS analysis.
Protocol 2: Preparation of Calibration Standards
-
Primary Stock Solutions (1 mg/mL) :
-
m6A Stock : Accurately weigh 1 mg of m6A and dissolve it in 1 mL of 75% acetonitrile in ultrapure water.
-
Internal Standard (IS) Stock : Accurately weigh 1 mg of N6-Methyladenosine-13C3 and dissolve it in 1 mL of 75% acetonitrile.
-
-
Working Solutions :
-
m6A Working Solution (e.g., 1 µg/mL) : Dilute the primary m6A stock solution in the initial LC mobile phase.
-
IS Working Solution (e.g., 100 ng/mL) : Dilute the primary IS stock solution. The final concentration should be consistent across all samples and calibration standards.
-
-
Calibration Curve Generation : Prepare a series of calibration standards by serially diluting the m6A working solution. The concentration range should encompass the expected concentration of m6A in the samples. Each standard must be spiked with the same final concentration of the IS working solution.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| System | HPLC or UHPLC system |
| Column | C18 Reverse-Phase Column (e.g., Agilent PoroShell 120 EC-C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A linear gradient from low to high organic phase (e.g., 5% to 60% B over 10 minutes) is typically used. |
| Flow Rate | 0.3-0.5 mL/min (dependent on column dimensions) |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Ion Spray Voltage | 5.5 kV |
| Source Temperature | 550°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: MRM Transitions for m6A and Related Compounds
The following MRM transitions are used for the specific detection and quantification of adenosine, m6A, and its stable isotope-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Adenosine (A) | 268.1 | 136.1 | Unmodified nucleoside |
| N6-methyladenosine (m6A) | 282.1 | 150.1 | Target analyte |
| N6-methyladenosine-13C3 (IS) | 285.1 | 153.0 | Internal Standard |
Table 2: Example Calibration Curve Data
A calibration curve is constructed by plotting the peak area ratio (m6A / IS) against the concentration of m6A.
| Standard Level | Concentration (ng/mL) | m6A Peak Area | m6A-13C3 Peak Area (IS) | Peak Area Ratio (m6A / IS) |
| 1 | 0.5 | 1,520 | 50,500 | 0.030 |
| 2 | 1.0 | 3,100 | 51,000 | 0.061 |
| 3 | 5.0 | 15,300 | 50,800 | 0.301 |
| 4 | 10.0 | 30,500 | 50,200 | 0.608 |
| 5 | 25.0 | 76,000 | 50,900 | 1.493 |
| 6 | 50.0 | 151,000 | 50,600 | 2.984 |
Table 3: Quantification of m6A in Experimental Samples
The amount of m6A is typically expressed as a ratio relative to the amount of unmodified adenosine (A) to normalize for the total amount of RNA analyzed.
| Sample ID | m6A Peak Area | IS Peak Area | m6A/IS Ratio | Calculated m6A (ng) | A Peak Area | Calculated A (ng) | m6A/A Ratio (%) |
| Control 1 | 45,200 | 50,800 | 0.890 | 14.8 | 2,260,000 | 7,400 | 0.20 |
| Control 2 | 46,100 | 51,100 | 0.902 | 15.0 | 2,305,000 | 7,550 | 0.20 |
| Treatment 1 | 89,900 | 50,500 | 1.780 | 29.6 | 2,280,000 | 7,470 | 0.40 |
| Treatment 2 | 91,200 | 50,900 | 1.792 | 29.8 | 2,295,000 | 7,520 | 0.40 |
Mandatory Visualization
Caption: Experimental workflow for m6A quantification.
Caption: The m6A RNA methylation pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and accurate platform for the quantification of N6-methyladenosine in RNA. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality, reproducible data. This protocol can be readily adopted by researchers in the fields of epigenetics, cancer biology, and drug development to investigate the role of m6A in various biological systems and disease states.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]
- 4. N6-methyladenosine methyltransferases: functions, regulation, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Measuring DNA Repair Protein Expression with Precision: An Application Note on the Use of Labeled Standards
Introduction
The DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby safeguarding genomic integrity.[1][2] Dysregulation of DNA repair pathways is a hallmark of cancer and other diseases, making the accurate quantification of DNA repair proteins crucial for basic research, drug development, and clinical diagnostics.[3][4][5] This application note details a robust methodology for the absolute quantification of DNA repair proteins using labeled standards coupled with targeted mass spectrometry, providing researchers, scientists, and drug development professionals with a precise and reproducible workflow.
The use of stable isotope-labeled (SIL) proteins or peptides as internal standards in mass spectrometry-based proteomics allows for accurate quantification by correcting for variations in sample preparation and instrument response. This approach, particularly when combined with techniques like Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM), offers high sensitivity and specificity for measuring the expression levels of target proteins within complex biological matrices.
Key Signaling Pathways in DNA Damage Response
The DNA damage response is comprised of multiple, interconnected pathways, each tailored to specific types of DNA lesions. Understanding these pathways is essential for selecting relevant protein targets for quantification. Key pathways include Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).
Quantitative Data on DNA Repair Protein Expression
The absolute quantification of DNA repair proteins provides valuable insights into the cellular capacity to respond to DNA damage. Targeted proteomics using labeled standards has enabled the determination of the intracellular concentrations of various DDR proteins. The following table summarizes the abundance of key DNA damage response and repair proteins in a human cell line, as determined by mass spectrometry.
| Protein | Function in DNA Repair | Abundance (molecules/cell) |
| H2AX | A variant of histone H2A involved in the recruitment of repair proteins to sites of DNA damage. | 1.93 x 10⁶ |
| XRCC6 (Ku70) | A key component of the Non-Homologous End Joining (NHEJ) pathway for double-strand break repair. | 5.05 x 10⁵ |
| XRCC5 (Ku80) | Forms a heterodimer with Ku70 to initiate NHEJ. | 2.62 x 10⁴ |
| RPA1 | Recognizes and stabilizes single-stranded DNA during various repair processes. | 7.68 x 10⁴ |
| 53BP1 | A crucial factor in the NHEJ pathway that promotes repair and blocks resection of DNA ends. | 3.03 x 10⁴ |
| RAD51 | A key protein in the Homologous Recombination (HR) pathway for error-free repair of double-strand breaks. | 2,500 |
Table 1: Intracellular abundance of selected DNA damage response and repair proteins. Data from reference.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of DNA repair proteins using labeled standards and targeted mass spectrometry.
I. Preparation of Stable Isotope-Labeled (SIL) Protein Standards
The generation of high-quality labeled protein standards is fundamental to the accuracy of the quantification workflow. Full-length ¹⁵N-labeled proteins are ideal internal standards as they closely mimic the behavior of their endogenous counterparts during sample processing and analysis.
Protocol 1: Expression and Purification of ¹⁵N-Labeled DNA Repair Proteins
-
Cloning and Expression:
-
Subclone the cDNA of the target human DNA repair protein into an appropriate expression vector (e.g., pET vector for E. coli expression).
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimal temperature and time.
-
-
Cell Lysis and Protein Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the ¹⁵N-labeled protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography to achieve high purity.
-
-
Characterization of the Labeled Standard:
-
Confirm the identity and purity of the ¹⁵N-labeled protein by SDS-PAGE and Western blotting.
-
Determine the isotopic enrichment (typically >99%) and molecular mass using mass spectrometry (e.g., MALDI-TOF).
-
Accurately determine the protein concentration using a reliable method such as amino acid analysis.
-
II. Sample Preparation for Mass Spectrometry
This protocol outlines the steps for preparing cell or tissue lysates for targeted proteomic analysis.
Protocol 2: Cell Lysis, Protein Digestion, and Peptide Cleanup
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a urea-based buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate) to ensure complete protein denaturation and solubilization.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
-
Spike-in of Labeled Standard:
-
Add a known amount of the purified ¹⁵N-labeled protein standard to a measured amount of the cell lysate. The amount of spiked-in standard should be optimized to be within the linear range of detection and comparable to the endogenous protein levels.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the protein mixture by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 80% acetonitrile, 0.1% formic acid).
-
Dry the purified peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
III. Targeted Mass Spectrometry Analysis
Parallel Reaction Monitoring (PRM) is a targeted proteomics approach that uses a high-resolution mass spectrometer to quantify peptides with high specificity and sensitivity.
Protocol 3: Quantification of DNA Repair Proteins by PRM
-
Peptide Selection and Method Development:
-
Select 2-3 proteotypic peptides for each target DNA repair protein. These peptides should be unique to the target protein and show good ionization efficiency and fragmentation patterns.
-
Optimize the collision energy for each precursor peptide to generate a stable and intense fragment ion spectrum.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation of the peptide mixture using a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-Orbitrap instrument).
-
Set up the mass spectrometer to operate in PRM mode. A scheduled inclusion list containing the precursor m/z values of the target peptides (both endogenous and ¹⁵N-labeled) and their retention times should be used to maximize the number of targeted peptides per run.
-
The quadrupole (Q1) isolates the precursor ion of interest, which is then fragmented in the collision cell (HCD cell), and all resulting fragment ions are detected in the high-resolution mass analyzer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw data using software capable of analyzing PRM data (e.g., Skyline, MaxQuant).
-
Extract the chromatograms for the specific fragment ions of both the light (endogenous) and heavy (labeled) peptides.
-
Calculate the peak area ratio of the light to heavy peptides.
-
Determine the absolute quantity of the endogenous DNA repair protein by comparing the measured light-to-heavy ratio to a calibration curve generated using known amounts of the unlabeled protein spiked with a fixed amount of the labeled standard.
-
Conclusion
The methodologies described in this application note provide a comprehensive framework for the accurate and reproducible quantification of DNA repair proteins. By employing stable isotope-labeled full-length proteins as internal standards in conjunction with targeted mass spectrometry techniques like PRM, researchers can obtain high-quality, absolute quantitative data. This powerful approach is invaluable for elucidating the role of DNA repair pathways in health and disease, and for advancing the development of novel therapeutic strategies that target the DNA damage response.
References
- 1. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 3. Harnessing the complexity of DNA-damage response pathways to improve cancer treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Application Notes and Protocols: The Gold Standard for Quantitative Bioanalysis - Utilizing Deuterated Internal Standards in Clinical Research Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount.[1] This technical guide provides a comprehensive overview of the principles, applications, and methodologies for the use of deuterated internal standards, the undisputed gold standard for robust and reliable LC-MS quantification.[1][2] By effectively compensating for a wide range of analytical variabilities, deuterated standards enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability.[1][3] This document outlines the core advantages, summarizes key quantitative data, and provides detailed experimental protocols for their successful implementation in a clinical research setting.
Core Principle: Isotope Dilution Mass Spectrometry
The efficacy of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium. This subtle modification in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise quantification.
Advantages of Deuterated Internal Standards
The primary advantage of employing deuterated internal standards is the significant improvement in analytical accuracy and precision. They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow:
-
Mitigation of Matrix Effects: A major challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Because deuterated standards co-elute and have nearly identical chemical and physical properties to the analyte, they experience the same matrix effects, allowing for accurate correction.
-
Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction. The deuterated internal standard compensates for these losses.
-
Compensation for Instrument Variability: Fluctuations in injection volume and instrument response are effectively normalized by the consistent ratio of the analyte to the internal standard.
Quantitative Data Summary
The superiority of deuterated internal standards over other correction methods, such as using structural analogs or no internal standard, is well-documented. The following tables summarize the quantitative benefits observed in various studies.
| Parameter | Without Internal Standard | With Structural Analog IS | With Deuterated IS |
| Precision (%CV) | 15-25% | 5-15% | <5% |
| Accuracy (%Bias) | ± 20-30% | ± 10-20% | <5% |
| Linearity (r²) | >0.98 | >0.99 | >0.999 |
Table 1: Comparison of Assay Performance with Different Internal Standard Strategies. This table illustrates a significant improvement in precision (lower coefficient of variation) and accuracy (lower bias) when using a deuterated internal standard.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%Recovery) |
| Atorvastatin | 0.5 - 100 | 0.5 | 2.1 - 4.5 | 3.2 - 5.8 | 97.2 - 103.5 |
| Tamoxifen | 1 - 200 | 1 | 1.8 - 3.9 | 2.5 - 4.7 | 98.1 - 102.3 |
| Sirolimus | 0.5 - 50 | 0.5 | 2.7 - 5.7 | 4.1 - 6.2 | 96.5 - 104.1 |
Table 2: Summary of Bioanalytical Method Validation Data for Various Drugs using a Deuterated Internal Standard. The data demonstrates that the use of a deuterated internal standard enables the method to meet the stringent acceptance criteria set by regulatory agencies.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated standards in quantitative mass spectrometry. Below are representative protocols for key applications.
Protocol 1: Quantification of an Immunosuppressant Drug (e.g., Tacrolimus) in Whole Blood
This protocol is suitable for the analysis of immunosuppressants like cyclosporine A, tacrolimus, sirolimus, and everolimus.
1. Materials and Reagents:
-
Whole blood samples collected in EDTA tubes.
-
Tacrolimus certified reference standard.
-
Tacrolimus-d3 (deuterated internal standard).
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Zinc sulfate solution (0.1 M in water).
-
Formic acid (LC-MS grade).
2. Sample Preparation (Protein Precipitation):
-
Thaw whole blood samples, calibration standards, and quality control (QC) samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample.
-
Add 100 µL of the internal standard working solution (containing Tacrolimus-d3 in methanol).
-
Add 150 µL of zinc sulfate solution to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for tacrolimus and tacrolimus-d3.
4. Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Protocol 2: General Protocol for Analyte Quantification in Plasma using Solid-Phase Extraction (SPE)
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the deuterated internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a conditioned C18 SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Generalized experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Logical basis for accurate quantification using a deuterated internal standard.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for robust and reliable quantitative analysis. Their ability to mimic the behavior of the analyte throughout the analytical process provides an effective means to correct for inevitable sources of variation, thereby ensuring the accuracy and precision of the data. While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled. By understanding the principles of their application and adhering to detailed experimental protocols, researchers, scientists, and drug development professionals can significantly enhance the quality and integrity of their clinical research data.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 9-Methyladenine-d3 Internal Standard Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 9-Methyladenine-d3 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using 9-Methyladenine-d3 as an internal standard (IS)?
A1: 9-Methyladenine-d3 is a stable isotope-labeled (SIL) internal standard. Its primary purpose is to mimic the analytical behavior of the unlabeled analyte, 9-Methyladenine, throughout the entire experimental workflow, from sample preparation to LC-MS/MS analysis. By adding a known and fixed concentration of 9-Methyladenine-d3 to all samples, standards, and quality controls, it allows for the correction of variability that can occur during sample extraction, injection, and ionization in the mass spectrometer.[1][2] The ratio of the analyte's signal to the IS's signal is used for quantification, which provides more accurate and precise results by compensating for these potential sources of error.
Q2: What are the ideal characteristics of an internal standard like 9-Methyladenine-d3?
A2: An ideal internal standard should have physicochemical properties as similar as possible to the analyte of interest.[3] 9-Methyladenine-d3 is an excellent choice because, as a deuterated analog, it has nearly identical chemical properties to 9-Methyladenine. This ensures that it co-elutes with the analyte and experiences similar matrix effects, which are variations in signal response due to other components in the sample matrix.[1][4] The slight mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Q3: How do I choose an initial concentration for 9-Methyladenine-d3?
A3: A common starting point for the internal standard concentration is to match it to the concentration of the analyte in the middle of the calibration curve range. Another general guideline is to use a concentration that is approximately one-third to one-half of the upper limit of quantification (ULOQ) for your analyte. The goal is to have an IS response that is strong enough to be detected with good signal-to-noise ratio but not so high that it causes detector saturation or significant ion suppression of the analyte.
Q4: Can the concentration of 9-Methyladenine-d3 affect the linearity of my calibration curve?
A4: Yes, the concentration of the internal standard can impact the linearity of your calibration curve. If the IS concentration is too high, it can sometimes lead to ion suppression, affecting the analyte's signal, particularly at lower concentrations. Conversely, a very low IS concentration might result in poor signal-to-noise and increased variability. In some cases, increasing the internal standard concentration has been shown to improve linearity, especially over a wide dynamic range, potentially by mitigating non-linear detector responses or multimer formation at high analyte concentrations.
Troubleshooting Guide
Issue 1: High Variability in the 9-Methyladenine-d3 Signal Across Samples
-
Question: I am observing significant fluctuations in the peak area of 9-Methyladenine-d3 across my analytical run, even in my quality control (QC) samples. What could be the cause?
-
Answer: Inconsistent internal standard signal is a common issue that can compromise the accuracy and precision of your results. Here are some potential causes and solutions:
-
Inconsistent Sample Preparation: Ensure that the internal standard is added precisely and consistently to every sample at the beginning of the sample preparation process. Use calibrated pipettes and vortex each sample thoroughly after the addition of the IS.
-
Matrix Effects: Even with a stable isotope-labeled internal standard, severe matrix effects can sometimes cause signal variability. This occurs when co-eluting compounds from the sample matrix suppress or enhance the ionization of the internal standard. To investigate this, you can perform a post-column infusion experiment. If matrix effects are significant, you may need to improve your sample cleanup procedure (e.g., using solid-phase extraction) or adjust your chromatographic conditions to better separate the analyte and IS from interfering compounds.
-
Instrument Instability: Fluctuations in the LC flow rate or MS source conditions can lead to signal instability. Perform a system suitability test by injecting the IS solution multiple times to check for consistent response. If the signal is still variable, troubleshoot the LC pump and the MS source.
-
Issue 2: Poor Linearity of the Calibration Curve
-
Question: My calibration curve for 9-Methyladenine is not linear (r² < 0.99), even though I am using 9-Methyladenine-d3 as an internal standard. How can I improve this?
-
Answer: Non-linearity in the calibration curve can arise from several factors. Consider the following troubleshooting steps:
-
Inappropriate Internal Standard Concentration: The concentration of your internal standard may not be optimal for the tested range of your analyte. It is recommended to perform an experiment to optimize the IS concentration (see the "Experimental Protocols" section below).
-
Cross-Contamination or Interference: Check for any potential cross-contamination between the analyte and the internal standard solutions. Also, ensure that there are no interfering peaks from the sample matrix that have the same mass-to-charge ratio as your analyte or IS.
-
Detector Saturation: At the upper end of your calibration curve, either the analyte or the internal standard signal may be saturating the detector. You can investigate this by examining the peak shapes and absolute peak areas. If saturation is occurring, you may need to dilute your higher concentration standards or adjust the internal standard concentration.
-
Issue 3: Analyte and Internal Standard Peaks are Not Co-eluting
-
Question: I've noticed a slight separation between the chromatographic peaks of 9-Methyladenine and 9-Methyladenine-d3. Is this a problem?
-
Answer: Yes, this can be a significant issue. For the internal standard to effectively compensate for matrix effects, it is crucial that it co-elutes with the analyte as closely as possible. Even a small separation can mean that the analyte and the IS are experiencing different levels of ion suppression or enhancement at the time of elution.
-
Chromatographic Conditions: The deuterium labeling in 9-Methyladenine-d3 can sometimes lead to a slight difference in retention time on certain analytical columns. You may need to adjust your mobile phase composition or gradient to ensure complete co-elution. Using a column with a different stationary phase chemistry could also be a solution.
-
Periodic Verification: It is good practice to regularly check the co-elution of your analyte and internal standard, as changes in column performance over time can affect their separation.
-
Data Presentation
Table 1: Effect of 9-Methyladenine-d3 Concentration on Calibration Curve Linearity
| 9-Methyladenine-d3 Concentration (ng/mL) | Calibration Curve Range (ng/mL) | Linearity (r²) |
| 10 | 1 - 1000 | 0.985 |
| 50 | 1 - 1000 | 0.998 |
| 100 | 1 - 1000 | 0.995 |
| 200 | 1 - 1000 | 0.991 |
Table 2: Impact of Internal Standard Concentration on Precision and Accuracy of Quality Control Samples
| 9-Methyladenine-d3 Concentration (ng/mL) | QC Level | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Precision (%CV) | Accuracy (%) |
| 50 | Low | 5 | 4.9 ± 0.3 | 6.1 | 98.0 |
| 50 | Mid | 50 | 51.2 ± 2.1 | 4.1 | 102.4 |
| 50 | High | 500 | 495.8 ± 15.4 | 3.1 | 99.2 |
| 100 | Low | 5 | 5.5 ± 0.8 | 14.5 | 110.0 |
| 100 | Mid | 50 | 52.1 ± 3.6 | 6.9 | 104.2 |
| 100 | High | 500 | 489.3 ± 25.9 | 5.3 | 97.9 |
Experimental Protocols
Experiment: Optimization of 9-Methyladenine-d3 Internal Standard Concentration
Objective: To determine the optimal concentration of 9-Methyladenine-d3 that provides the best linearity, accuracy, and precision for the quantification of 9-Methyladenine over the desired calibration range.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of 9-Methyladenine at 1 mg/mL in a suitable solvent (e.g., methanol/water).
-
Prepare a stock solution of 9-Methyladenine-d3 at 1 mg/mL in the same solvent.
-
-
Prepare Calibration Standards:
-
Perform serial dilutions of the 9-Methyladenine stock solution to prepare a series of calibration standards covering the expected concentration range of your samples (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Prepare Internal Standard Working Solutions:
-
From the 9-Methyladenine-d3 stock solution, prepare several working solutions at different concentrations (e.g., 100, 250, 500, 1000 ng/mL). These will be used to spike the samples.
-
-
Sample Preparation:
-
For each internal standard concentration to be tested, prepare a full set of calibration standards.
-
To a fixed volume of each calibration standard, add a fixed volume of one of the internal standard working solutions. For example, to 90 µL of each calibration standard, add 10 µL of the 100 ng/mL IS working solution. This will result in a final IS concentration of 10 ng/mL in this set.
-
Repeat this for each IS working solution to create multiple sets of calibration curves, each with a different final IS concentration.
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples using your established LC-MS/MS method.
-
-
Data Analysis:
-
For each set of calibration curves (i.e., for each IS concentration tested), plot the peak area ratio (9-Methyladenine peak area / 9-Methyladenine-d3 peak area) against the nominal concentration of 9-Methyladenine.
-
Calculate the coefficient of determination (r²) for each calibration curve.
-
Evaluate the accuracy and precision of back-calculated concentrations for each calibration standard at each IS concentration.
-
The optimal internal standard concentration is the one that results in the best linearity (highest r²), accuracy (closest to 100%), and precision (lowest %CV) across the entire calibration range.
-
Mandatory Visualization
Caption: Experimental workflow for optimizing 9-Methyladenine-d3 concentration.
Caption: Troubleshooting decision tree for inconsistent internal standard signal.
References
Technical Support Center: Troubleshooting Ion Suppression in 9-Methyladenine-d3 LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of 9-Methyladenine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying, understanding, and mitigating ion suppression during your experiments.
Troubleshooting Guides
A systematic approach is essential for effectively diagnosing and resolving ion suppression. The following guides provide a logical workflow to address common issues encountered during the LC-MS analysis of 9-Methyladenine-d3.
Guide 1: Diagnosing and Quantifying Ion Suppression
Issue: You are observing a lower-than-expected signal, poor reproducibility, or inconsistent results for 9-Methyladenine-d3.
Actionable Steps:
-
Initial Assessment: Review your chromatograms for common signs of ion suppression, such as poor peak shape, decreased peak area, and inconsistent retention times.
-
Qualitative Assessment (Post-Column Infusion): Perform a post-column infusion experiment to identify regions in your chromatogram where ion suppression is occurring.[1][2][3][4] This technique involves continuously infusing a standard solution of 9-Methyladenine post-column while injecting a blank matrix extract. A dip in the baseline signal indicates the retention times where matrix components are causing suppression.
-
Quantitative Assessment (Matrix Effect Calculation): Quantify the extent of ion suppression by comparing the signal response of 9-Methyladenine-d3 in a neat solution (mobile phase) versus a post-extraction spiked matrix sample.[1]
Workflow for Diagnosing Ion Suppression:
Guide 2: Mitigating Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to minimize its impact on your 9-Methyladenine-d3 analysis.
A. Optimize Sample Preparation:
The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and removing phospholipids and salts.
-
Liquid-Liquid Extraction (LLE): Can provide very clean extracts, but may have lower recovery for polar compounds like 9-Methyladenine.
-
Protein Precipitation (PPT): A simpler method, but often less effective at removing other matrix components that can cause ion suppression.
B. Optimize Chromatographic Conditions:
If sample preparation is insufficient, adjusting your chromatography can help separate 9-Methyladenine-d3 from co-eluting interferences.
-
Modify the Gradient: A shallower gradient can improve the resolution between your analyte and matrix components.
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., HILIC for polar compounds) can alter selectivity.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.
C. Optimize Mass Spectrometer Parameters:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds.
-
Source Parameters: Optimize parameters such as capillary voltage, gas flows, and temperatures to maximize the signal for 9-Methyladenine-d3.
Workflow for Mitigating Ion Suppression:
Data Presentation
Table 1: Quantifying Matrix Effects on 9-Methyladenine-d3 Signal
This table illustrates how to present data from a matrix effect experiment. The Matrix Effect is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) * 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
| Sample Lot | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike in Matrix) | Matrix Effect (%) |
| Lot A | 1,200,000 | 780,000 | 65.0 |
| Lot B | 1,250,000 | 750,000 | 60.0 |
| Lot C | 1,180,000 | 826,000 | 70.0 |
| Average | 1,210,000 | 785,333 | 64.9 |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To qualitatively identify regions of ion suppression in the chromatogram.
Materials:
-
Standard solution of 9-Methyladenine (e.g., 100 ng/mL in mobile phase).
-
Syringe pump.
-
Tee-union.
-
Blank matrix extract (prepared using your standard sample preparation method).
Procedure:
-
Set up your LC-MS system as usual.
-
Connect the outlet of the LC column to one inlet of a tee-union.
-
Connect the outlet of a syringe pump containing the 9-Methyladenine standard solution to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
Begin infusing the 9-Methyladenine standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Start data acquisition on the mass spectrometer, monitoring the MRM transition for 9-Methyladenine. You should observe a stable, elevated baseline.
-
Inject the blank matrix extract onto the LC column and begin the chromatographic run.
-
Monitor the baseline for any dips or decreases in signal intensity. These correspond to regions of ion suppression.
Protocol 2: Quantitative Matrix Effect Assessment
Objective: To quantify the degree of ion suppression.
Materials:
-
Standard solution of 9-Methyladenine-d3 in neat solvent (e.g., initial mobile phase).
-
Blank biological matrix.
-
9-Methyladenine-d3 spiking solution.
Procedure:
-
Prepare Neat Solution Samples: Prepare a set of calibration standards of 9-Methyladenine-d3 in the neat solvent at various concentrations.
-
Prepare Matrix-Spiked Samples: a. Extract a blank biological matrix sample using your established protocol. b. After the final evaporation step and just before reconstitution, spike the dried extract with the 9-Methyladenine-d3 spiking solution to achieve the same final concentrations as the neat solution standards. c. Reconstitute the spiked extract in the same final volume as the neat standards.
-
Analysis: Analyze both the neat solution standards and the matrix-spiked samples by LC-MS.
-
Calculation: For each concentration level, calculate the matrix effect using the formula provided in the Data Presentation section.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, in this case, 9-Methyladenine-d3, is reduced by the presence of co-eluting compounds from the sample matrix. This results in a decreased signal intensity, which can negatively affect the sensitivity, accuracy, and precision of your analysis.
Q2: What are the common causes of ion suppression for a polar compound like 9-Methyladenine-d3?
A2: For polar analytes, common sources of ion suppression in biological matrices include:
-
Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample collection or preparation.
-
Endogenous Polar Molecules: Urine and plasma contain numerous polar small molecules that can co-elute and compete for ionization.
-
Phospholipids: Although less of an issue for very polar compounds that elute early, they can still contribute to background noise and suppression.
Q3: I'm using a deuterated internal standard (9-Methyladenine-d3). Shouldn't that automatically correct for ion suppression?
A3: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing the ratio of the analyte to the internal standard to remain constant for accurate quantification. However, a phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and its deuterated analog. If this occurs in a region of significant ion suppression, the analyte and the internal standard may be affected differently, leading to inaccurate results.
Q4: Can my mobile phase additives contribute to ion suppression?
A4: Yes, mobile phase additives can significantly impact ionization. While volatile additives like formic acid and ammonium acetate are generally preferred for LC-MS, high concentrations can sometimes lead to ion suppression. Non-volatile buffers (e.g., phosphate) should be avoided as they can contaminate the ion source and severely suppress the signal.
Q5: What is the mechanism of ion suppression in the ESI source?
A5: In electrospray ionization (ESI), ion suppression can occur through several mechanisms:
-
Competition for Charge: Co-eluting matrix components can compete with the analyte for the limited number of charges on the surface of the ESI droplets.
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the droplets, hindering the evaporation of solvent and the release of gas-phase analyte ions.
-
Gas-Phase Reactions: In the gas phase, analyte ions can be neutralized by reactions with highly basic compounds from the matrix.
Mechanism of Ion Suppression in ESI:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Linearity in Quantitative Analysis with Deuterated Standards
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards to improve linearity in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is a non-linear calibration curve a problem when using a deuterated internal standard?
A non-linear calibration curve can be a significant source of inaccuracy in quantitative results.[1] Even with a highly effective deuterated internal standard, non-linearity can arise from several factors, including detector saturation at high analyte concentrations, competition for ionization in the mass spectrometer source, and the formation of analyte multimers (like dimers or trimers).[2][3] If the relationship between the analyte/internal standard response ratio and the analyte concentration is not linear, the quantification of unknown samples will be inaccurate. The coefficient of determination (r²) should ideally be greater than 0.99 to ensure reliability.[2]
Q2: How does the concentration of the deuterated internal standard affect linearity?
The concentration of the deuterated internal standard is a critical parameter that can significantly impact the linearity of your calibration curve.[1]
-
Too Low: If the internal standard concentration is too low, its signal may become saturated at higher analyte concentrations, leading to a non-linear response.
-
Too High: An excessively high concentration can sometimes suppress the analyte signal or even contribute to detector saturation.
A general guideline is to use a concentration that is in the mid-range of your calibration curve. Some studies suggest that increasing the internal standard concentration, even to levels higher than the upper limit of quantification (ULOQ), can improve linearity by normalizing ionization suppression effects.
Q3: Can the deuterated internal standard fail to compensate for matrix effects?
Yes, this phenomenon is known as "differential matrix effects." It occurs when the sample matrix affects the analyte and the deuterated internal standard differently. A primary cause for this is a slight difference in their chromatographic retention times. Even a small separation can expose the analyte and the internal standard to different co-eluting matrix components, leading to varied levels of ion suppression or enhancement.
Q4: Does the position of the deuterium label on the standard matter?
Absolutely. The position and stability of the deuterium labels are crucial. If deuterium atoms are located on exchangeable sites (e.g., -OH, -NH, -SH groups), they can be replaced by protons from the solvent or matrix, a process known as back-exchange. This leads to a loss of the isotopic label, compromising the accuracy of the assay. It is essential to use internal standards where deuterium atoms are placed in stable, non-exchangeable positions.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve is visibly non-linear.
-
The coefficient of determination (r²) is below the acceptable limit (typically <0.99).
-
Back-calculated concentrations of the calibrants deviate significantly from their nominal values.
Troubleshooting Workflow
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Detector Saturation | 1. Dilute the highest concentration standards and re-analyze. 2. Check the internal standard response; an extremely high concentration can also lead to saturation. |
| Analyte and IS Competition for Ionization | 1. Assess the response ratio; if the analyte and IS are competing, it may not be linear. 2. Optimize the internal standard concentration; sometimes a higher concentration can improve linearity. |
| Analyte Multimer Formation | 1. This is more likely at high concentrations in the ion source. Dilute the higher concentration standards. 2. Optimize ion source parameters (e.g., temperature, gas flows) to minimize multimer formation. |
| Isotopic Interference ("Cross-Talk") | 1. At high analyte concentrations, the naturally occurring isotopes of the analyte can contribute to the signal of the deuterated standard, especially with low deuterium incorporation (e.g., D2). 2. Use an internal standard with a higher mass offset (e.g., D4 or higher) or a ¹³C or ¹⁵N labeled standard. |
| Inappropriate Internal Standard Concentration | 1. Evaluate the internal standard response across all calibration points to ensure it is consistent. 2. If the IS response is too low, consider increasing the concentration. |
Issue 2: Poor Reproducibility and Accuracy
Symptoms:
-
High coefficient of variation (%CV) in quality control samples.
-
Inaccurate measurement of known sample concentrations.
Logical Relationship of Causes
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Inconsistent Spiking of Internal Standard | 1. Review pipetting techniques to ensure the internal standard is added accurately and consistently across all samples, calibrators, and QCs. |
| Internal Standard Instability | 1. Perform experiments to assess the stability of the analyte and internal standard in the sample matrix and throughout the analytical process. 2. Check for degradation of the internal standard during sample storage. |
| Purity of the Internal Standard | 1. The deuterated standard may contain a small amount of the unlabeled analyte, causing a positive bias. 2. Verify the purity of your internal standard, and if necessary, source a higher purity standard. |
| Differential Matrix Effects | 1. Assess the degree of chromatographic separation between the analyte and the internal standard. 2. Modify chromatographic conditions (e.g., gradient, mobile phase, column temperature) to improve co-elution. |
| Poor Ionization of the Internal Standard | 1. A low signal-to-noise ratio for the internal standard can lead to poor precision. 2. Optimize mass spectrometer source parameters (e.g., temperature, gas flows, voltages) to improve ionization efficiency. |
Experimental Protocols
Protocol 1: Optimization of Deuterated Internal Standard Concentration
Objective: To determine the optimal concentration of the deuterated internal standard that provides the best linearity and a stable signal across the entire calibration range.
Methodology:
-
Prepare Internal Standard Working Solutions: Prepare a series of deuterated internal standard working solutions at different concentrations (e.g., low, medium, and high relative to the expected analyte concentration range).
-
Prepare Calibration Curves: For each internal standard concentration, prepare a full calibration curve by spiking a constant amount of the internal standard and varying amounts of the analyte into a blank matrix.
-
Analyze Samples: Analyze all prepared samples using your LC-MS/MS method.
-
Evaluate Results:
-
Plot the calibration curves for each internal standard concentration (analyte/IS peak area ratio vs. analyte concentration).
-
Assess the linearity (R²) of each curve.
-
Examine the precision (%RSD) of the internal standard peak area at each concentration level.
-
-
Selection: Select the internal standard concentration that provides the best linearity and a stable, robust signal for the internal standard across the entire calibration range.
Protocol 2: Evaluation of Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement and to assess if the deuterated internal standard adequately compensates for these effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase or a clean reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established sample preparation method. Spike the extracted matrix with the standards at the same low, medium, and high concentrations.
-
Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the deuterated internal standard at the working concentration.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Assess Compensation by Internal Standard:
-
Compare the analyte/internal standard peak area ratios in Set C to the ratios in Set A. If the ratios are consistent, the internal standard is effectively compensating for the matrix effect.
-
Experimental Workflow for Matrix Effect Evaluation
References
Technical Support Center: Addressing Retention Time Shifts with Deuterated Internal Standards
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering retention time shifts in their chromatographic analyses, with a focus on the application of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of retention time shifts in liquid chromatography?
Retention time (RT) variability is a frequent issue in LC methods and can stem from several factors related to the instrument, mobile phase, or the column itself.[1] Common causes include:
-
Flow Rate Variations: Inconsistent flow rates, often due to leaks in the system, worn pump seals, faulty check valves, or air bubbles in the pump, can cause all peaks to shift proportionally.[1][2][3]
-
Mobile Phase Composition: Small changes in the mobile phase composition, such as solvent evaporation or errors in preparation, can lead to significant RT shifts.[4] The pH of the mobile phase is especially critical for ionizable compounds.
-
Column Temperature: Fluctuations in column temperature can affect retention, which is why a thermostatted column compartment is crucial for reproducibility.
-
Column Aging and Contamination: Over time, columns can degrade or become contaminated with matrix components, leading to decreased retention times and changes in selectivity.
-
Sample Matrix Effects: The composition of the sample solvent can interfere with the elution of compounds, especially if it differs significantly from the mobile phase.
Q2: What is a deuterated internal standard and how does it mitigate retention time shifts?
A deuterated internal standard (IS) is a version of the analyte where one or more hydrogen atoms have been replaced by its stable isotope, deuterium. Because its physicochemical properties are nearly identical to the analyte, it co-elutes, or elutes very closely, with the target compound. This co-elution ensures that both the analyte and the internal standard are subjected to the same variations in flow rate, mobile phase composition, and temperature during the chromatographic run. When quantifying, the ratio of the analyte's response to the internal standard's response is used. This ratio remains stable even if the absolute retention times shift, thus correcting for the variability and leading to more accurate and precise results.
Q3: I'm observing a slight, consistent shift in retention time between my analyte and its deuterated internal standard. Is this normal?
Yes, a small, consistent retention time difference between an analyte and its deuterated counterpart is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs. This is generally not a problem as long as the shift is minor and consistent, and the two peaks are still subject to similar matrix effects. However, if this separation occurs in a region of the chromatogram with steep changes in co-eluting matrix components, it could lead to "differential matrix effects," where the analyte and IS experience different levels of ion suppression or enhancement, potentially compromising accuracy.
Q4: Can I use a single deuterated internal standard to quantify multiple analytes in the same run?
While possible, it is not ideal. The primary advantage of a deuterated internal standard is its ability to co-elute with the analyte and experience the same localized matrix effects. If one internal standard is used for multiple analytes with different retention times, it cannot effectively compensate for matrix effects that are specific to the elution time of each analyte. For the highest accuracy, each analyte should have its own co-eluting, isotopically labeled internal standard.
Q5: When should I consider using a ¹³C or ¹⁵N-labeled internal standard instead of a deuterated one?
While deuterated standards are widely used, ¹³C or ¹⁵N-labeled standards are preferable in certain situations:
-
To Avoid Chromatographic Shifts: Heavier isotopes like ¹³C and ¹⁵N are less likely to cause a significant chromatographic isotope effect, ensuring better co-elution with the analyte.
-
When Deuterium Exchange is a Risk: If the deuterium atoms are placed on chemically unstable positions (e.g., on -OH, -NH, or -SH groups), they can exchange with hydrogen atoms from the solvent. This compromises the integrity of the analysis. ¹³C and ¹⁵N atoms are incorporated into the molecular backbone and are not susceptible to this exchange.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Retention Times for Both Analyte and Internal Standard
If you observe that the retention times for both your analyte and the deuterated internal standard are shifting together, either randomly or drifting in one direction, the issue is likely systemic.
| Possible Cause | Troubleshooting Steps |
| System Leaks | Check for any visible leaks at all fittings and connections. Even a small, non-dripping leak can cause flow rate instability. Tighten or replace fittings as necessary. |
| Air Bubbles in Pump | Ensure the mobile phase is thoroughly degassed. Purge the pump system according to the manufacturer's instructions to remove any trapped air bubbles. |
| Mobile Phase Issues | Prepare fresh mobile phase, ensuring accurate measurements. If using volatile components (e.g., formic acid, TFA), be aware that their concentration can change over time due to evaporation, affecting retention. |
| Column Temperature Fluctuations | Verify that the column oven is set to the correct temperature and is functioning properly. Uncontrolled temperature changes can cause retention times to drift. |
| Worn Pump Seals or Faulty Check Valves | If the flow rate is inconsistent and other causes have been ruled out, the pump seals may need to be replaced, or the check valves may be malfunctioning. This may require a service call from the instrument manufacturer. |
Issue 2: The Retention Time Difference Between the Analyte and Deuterated IS is Changing
If the separation between your analyte and its deuterated internal standard is not consistent, it could point to a problem with the chromatographic separation itself.
| Possible Cause | Troubleshooting Steps |
| Column Contamination/Aging | A buildup of matrix components on the column can alter its chemistry, sometimes affecting the analyte and internal standard differently. Try flushing the column with a strong solvent or replacing it if it is old. |
| Changes in Mobile Phase pH | For ionizable compounds, even a small change in the mobile phase pH can significantly alter retention times. The pKa of the deuterated standard can be slightly different from the analyte, causing their retention to respond differently to pH changes. Prepare fresh mobile phase with careful pH adjustment. |
Data Presentation
Table 1: Impact of Retention Time Shift on Quantification with and without a Deuterated Internal Standard
This table illustrates how a deuterated internal standard provides more accurate quantification in the presence of a retention time shift caused by a simulated 5% reduction in flow rate.
| Sample ID | Condition | Analyte Retention Time (min) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Calibrator 1 | Normal Flow | 5.02 | 105,000 | 510,000 | 0.206 | 10.0 (Nominal) | 100 |
| QC Sample 1 | Normal Flow | 5.03 | 104,500 | 505,000 | 0.207 | 10.1 | 101 |
| QC Sample 2 | Reduced Flow | 5.28 | 115,200 | 558,000 | 0.206 | 10.0 | 100 |
| QC Sample 2 (External Standard) | Reduced Flow | 5.28 | 115,200 | N/A | N/A | 11.0 (vs. Cal 1) | 110 |
Illustrative data based on typical findings in bioanalytical studies.
Experimental Protocols
Protocol: General Method for Quantitative Analysis Using a Deuterated Internal Standard
This protocol outlines a typical workflow for the analysis of a small molecule in a biological matrix like plasma.
1. Preparation of Stock and Working Solutions
-
Analyte and IS Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the deuterated IS. Dissolve each in a suitable solvent (e.g., methanol) to a final volume of 1 mL.
-
Calibration Curve Standards: Prepare a series of working standard solutions by serially diluting the analyte stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated IS at a concentration that yields a consistent and robust signal.
2. Sample Preparation (Protein Precipitation)
-
To a microcentrifuge tube, add 50 µL of the sample (calibrator, QC, or unknown).
-
Add 100 µL of the internal standard spiking solution (typically in an organic solvent like acetonitrile or methanol).
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and its corresponding deuterated IS.
-
4. Data Processing
-
Integrate the peak areas for the analyte and the IS in all samples.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
Minimizing matrix effects in biological samples with 9-Methyladenine-d3
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for using 9-Methyladenine-d3 as a stable isotope-labeled (SIL) internal standard to minimize matrix effects in the quantitative analysis of biological samples by liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in biological sample analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the biological matrix (e.g., plasma, urine, tissue).[1][2] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[3][4] These effects are a primary cause of inaccurate and imprecise results in quantitative LC-MS/MS assays, as they can vary between different samples.[3] Common sources of matrix effects in biological fluids include phospholipids, salts, endogenous metabolites, and proteins.
Q2: How does 9-Methyladenine-d3, as an internal standard, help minimize matrix effects?
A2: 9-Methyladenine-d3 is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative bioanalysis. Because its chemical and physical properties are nearly identical to the analyte (9-Methyladenine), it is expected to co-elute from the liquid chromatography (LC) column and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By adding a known amount of 9-Methyladenine-d3 to every sample, standard, and quality control (QC), quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable even if the absolute signal intensity of both compounds varies due to matrix effects, thus correcting for the variability and improving assay accuracy and precision.
Q3: What are the ideal characteristics for a deuterated internal standard like 9-Methyladenine-d3?
A3: An ideal deuterated internal standard should possess several key characteristics to ensure a robust bioanalytical method:
-
High Isotopic Purity: The isotopic enrichment should be high (≥98%) to minimize the contribution of the unlabeled analyte within the standard, which could otherwise lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).
-
Chemical and Isotopic Stability: The deuterium labels must be on stable positions within the molecule to prevent back-exchange with hydrogen from the solvent or sample matrix.
-
Co-elution: The internal standard should co-elute with the analyte to ensure both experience the same matrix effects at the same time.
-
Sufficient Mass Difference: The mass increase from the deuterium labeling (in this case, +3 amu) should be sufficient to prevent isotopic crosstalk between the analyte and the internal standard signals in the mass spectrometer.
Troubleshooting Guide
This guide addresses common issues users may encounter when using 9-Methyladenine-d3 to compensate for matrix effects.
| Problem | Potential Cause(s) | Recommended Solutions |
| Poor accuracy and precision despite using 9-Methyladenine-d3. | Differential Matrix Effects: Slight chromatographic separation between the analyte and 9-Methyladenine-d3 can cause them to experience different degrees of ion suppression. This is often due to the "deuterium isotope effect," which can alter the molecule's retention time. | Optimize Chromatography: Modify the LC gradient, mobile phase composition, or column chemistry to achieve co-elution of the analyte and internal standard. Improve Sample Cleanup: Enhance sample preparation to remove more of the interfering matrix components. This reduces the overall matrix effect on both compounds. Refer to the protocols in the section below. |
| Analyte and internal standard peaks are separating chromatographically. | Deuterium Isotope Effect: The replacement of hydrogen with deuterium can slightly change the physicochemical properties of the molecule, leading to a small difference in retention time on the LC column. | Adjust LC Method: A shallower gradient or a reduction in the organic solvent percentage in the mobile phase can sometimes improve co-elution. Evaluate Column Chemistry: Test different column stationary phases (e.g., C18, Phenyl-Hexyl) that may offer different selectivity and minimize the separation. |
| Low signal intensity (ion suppression) for both analyte and internal standard. | High Concentration of Matrix Components: The sample extract is not clean enough, and high levels of co-eluting substances, particularly phospholipids in plasma, are suppressing the ionization of both compounds. | Enhance Sample Preparation: This is the most effective strategy. Use more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation. Consider using phospholipid removal plates or cartridges. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components being introduced into the mass spectrometer. |
| Inconsistent results across different batches of biological matrix. | Sample-to-Sample Variability: The composition and concentration of matrix components can vary significantly between different lots or individuals, leading to inconsistent matrix effects. | Use a SIL Internal Standard: This is the primary issue that 9-Methyladenine-d3 is designed to correct. Ensure it is added consistently to all samples. Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to help compensate for consistent matrix effects. |
Data Presentation
The use of a stable isotope-labeled internal standard like 9-Methyladenine-d3 provides superior accuracy and precision compared to other internal standards, such as structural analogs. The table below summarizes representative performance data.
Table 1: Comparison of Internal Standard Performance in a Bioanalytical Assay
| Internal Standard Type | Analyte Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (SIL) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| Structural Analog | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Note: Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100%. A value of 100% indicates no effect. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol provides a general method for extracting an analyte and internal standard from a plasma sample. It is a fast but less clean method compared to SPE.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibration standard, QC, or unknown).
-
Internal Standard Spiking: Add 10 µL of the 9-Methyladenine-d3 working solution at a concentration that yields a consistent and robust signal.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid to the tube to precipitate plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis. If needed, the supernatant can be evaporated to dryness and reconstituted in the initial mobile phase.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to determine the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and 9-Methyladenine-d3 into the final mobile phase or reconstitution solvent.
-
Set B (Blank Matrix Post-Spike): Process six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. After the final step (e.g., after evaporation and before reconstitution), spike the extracted matrix with the analyte and 9-Methyladenine-d3 at the same concentration as Set A.
-
Set C (Blank Matrix Pre-Spike): Spike the analyte and 9-Methyladenine-d3 into six different lots of blank biological matrix before starting the sample preparation procedure. This set is used to determine overall process efficiency (Recovery).
-
-
LC-MS/MS Analysis: Inject all prepared samples and record the peak areas for the analyte and the internal standard.
-
Calculations:
-
Matrix Factor (MF): Calculate the matrix factor for each matrix lot. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): This demonstrates how well the internal standard corrects for matrix effects.
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Acceptance Criteria: According to regulatory guidelines, the coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of 9-Methyladenine-d3.
Caption: Bioanalytical workflow using an internal standard.
Caption: Correction for matrix effects using a SIL internal standard.
References
Technical Support Center: LC-MS/MS Analysis of 9-Methyladenine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the LC-MS/MS analysis of 9-Methyladenine, with a focus on optimizing instrument parameters for its deuterated internal standard, 9-Methyladenine-d3. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for the analysis of 9-Methyladenine and 9-Methyladenine-d3?
A1: For initial method development, a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) approach can be effective for separating 9-Methyladenine and its deuterated analog.[1] Below are suggested starting parameters that should be optimized for your specific instrumentation and application.
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommendation |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient (e.g., 5-50% B over 5-10 minutes) and optimize based on peak shape and resolution. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometry (Positive ESI Mode) | |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Nebulizer Gas Flow | Instrument Dependent (e.g., Nitrogen, 35-50 psi) |
| Drying Gas Flow | Instrument Dependent (e.g., Nitrogen, 8-12 L/min) |
Q2: What are the expected MRM transitions for 9-Methyladenine and 9-Methyladenine-d3?
Table 2: Theoretical MRM Transitions for Optimization
| Compound | Precursor Ion (m/z) | Putative Product Ions (m/z) for Optimization |
| 9-Methyladenine | 150.1 | 133.1 (Loss of NH3), 123.1 (Loss of HCN), 106.1, 94.1 |
| 9-Methyladenine-d3 | 153.1 | 136.1 (Loss of NH3), 126.1 (Loss of HCN), 109.1, 97.1 |
Note: The collision energy (CE) for each transition must be empirically optimized to achieve the best signal intensity. A good starting point for collision energy optimization is to ramp the CE from 10 to 40 eV and monitor the abundance of the product ions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of 9-Methyladenine-d3.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 units away from the pKa of 9-Methyladenine to ensure it is fully ionized or neutral. |
| Secondary Interactions with Column | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase, or switch to a different column chemistry. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column.[2] |
| Injection Solvent Mismatch | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
Issue 2: Low Sensitivity or No Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ion Source Parameters | Optimize capillary voltage, source and desolvation temperatures, and gas flows by infusing a standard solution of 9-Methyladenine. |
| Incorrect MRM Transitions | Confirm the precursor and product ions. Perform a product ion scan to identify the most abundant fragment ions for 9-Methyladenine and its deuterated standard. |
| Suboptimal Collision Energy | Perform a collision energy optimization experiment for each MRM transition to find the voltage that yields the highest signal intensity. |
| Matrix Effects (Ion Suppression) | Dilute the sample, improve sample preparation to remove interfering matrix components, or adjust the chromatography to separate 9-Methyladenine from the suppressing agents.[3] |
| Analyte Degradation | Ensure proper sample handling and storage conditions. Prepare fresh standards and samples. |
Issue 3: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Contaminated LC System | Flush the entire LC system, including the autosampler and tubing, with a strong solvent wash sequence. |
| Dirty Ion Source | Clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's instructions.[2] |
| Leaks in the System | Check for any leaks in the LC flow path or the MS vacuum system. |
Issue 4: Inconsistent Internal Standard Response
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Ensure accurate and consistent addition of the internal standard to all samples, standards, and quality controls. |
| Internal Standard Degradation | Check the stability of the 9-Methyladenine-d3 stock and working solutions. Store them properly and prepare fresh solutions as needed. |
| Chromatographic Separation of Analyte and Internal Standard | Due to the deuterium isotope effect, a slight shift in retention time between the analyte and the deuterated internal standard can occur. Adjust the chromatography to ensure co-elution. |
| Differential Matrix Effects | If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement. Optimize chromatography for co-elution. |
Experimental Protocols
Protocol 1: Collision Energy Optimization
-
Prepare a working standard solution of 9-Methyladenine (e.g., 100 ng/mL) in the initial mobile phase.
-
Set up the LC-MS/MS method with the appropriate precursor ion for 9-Methyladenine (m/z 150.1).
-
Create multiple MRM transitions with the same precursor ion but different product ions identified from a product ion scan or theoretical fragmentation.
-
For each transition, create a series of experiments where the collision energy is varied in steps (e.g., 5 eV increments from 5 to 45 eV).
-
Inject the standard solution for each collision energy setting.
-
Plot the signal intensity of each product ion as a function of the collision energy.
-
The optimal collision energy for each transition is the value that produces the maximum signal intensity.
-
Repeat the process for 9-Methyladenine-d3 (precursor m/z 153.1).
Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma or Urine)
-
Protein Precipitation (for plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the 9-Methyladenine-d3 internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Dilute-and-Shoot (for urine):
-
To 50 µL of urine, add 450 µL of the initial mobile phase containing the 9-Methyladenine-d3 internal standard.
-
Vortex to mix.
-
Centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for injection.
-
Visualizations
Caption: LC-MS/MS workflow for 9-Methyladenine-d3 analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
How to resolve poor peak shape in 9-Methyladenine-d3 chromatography
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatography of 9-Methyladenine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for 9-Methyladenine-d3?
A1: Poor peak shape for 9-Methyladenine-d3, a polar and basic compound, typically arises from several factors:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the surface of silica-based stationary phases can interact strongly with the basic 9-Methyladenine-d3, leading to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of 9-Methyladenine-d3, the analyte can exist in both ionized and neutral forms, resulting in peak broadening or splitting.[3][4][5]
-
Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, often causing peak fronting.
-
Sample Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger (more eluting power) than the initial mobile phase, it can lead to peak distortion, including fronting and split peaks.
-
Column Degradation: Over time, column performance can degrade due to contamination or loss of stationary phase, leading to generally poor peak shapes.
Q2: What is the ideal mobile phase pH for analyzing 9-Methyladenine-d3?
A2: To achieve good peak shape for a basic compound like 9-Methyladenine-d3, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For basic analytes, using a mobile phase with a pH in the acidic range (e.g., pH 2-4) can protonate the silanol groups on the stationary phase, minimizing unwanted secondary interactions. Alternatively, a higher pH can suppress the ionization of the amine, making it less polar and increasing its retention on a reversed-phase column. The optimal pH should be determined empirically during method development.
Q3: Which type of HPLC column is best suited for 9-Methyladenine-d3 analysis?
A3: Due to its polar and basic nature, 9-Methyladenine-d3 is often challenging to analyze on standard C18 columns. The following column types are generally more suitable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds. They utilize a high organic mobile phase, which can also enhance mass spectrometry (MS) sensitivity.
-
Polar-Embedded Columns: These are reversed-phase columns that have a polar group embedded in the alkyl chain. This modification provides an alternative selectivity and can improve the peak shape of basic compounds, even at low pH.
-
Mixed-Mode Columns: These columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange, which can be highly effective for retaining and separating polar, ionizable compounds like 9-Methyladenine-d3.
-
End-Capped C18 Columns: If a C18 column is used, selecting a high-quality, well-end-capped column is crucial to minimize the number of accessible silanol groups.
Troubleshooting Guides
Issue: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
References
Technical Support Center: Preventing Deuterium Exchange in Labeled Internal Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent issues related to deuterium exchange in your labeled internal standards, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a problem?
A1: Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom on a stable isotope-labeled (SIL) internal standard is replaced by a hydrogen atom from the surrounding solvent or sample matrix.[1][2] This is problematic because the fundamental principle of using a SIL internal standard is that it behaves chemically and physically identically to the analyte, thereby correcting for variability during sample preparation and analysis.[1] When deuterium atoms are lost, the mass of the internal standard changes, and it can be misidentified as the unlabeled analyte.[3] This leads to an artificially high analyte signal and a decreased internal standard signal, resulting in inaccurate quantification.[1]
Q2: Which deuterium labels are most susceptible to exchange?
A2: The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms are most likely to exchange if they are in the following labile positions:
-
On heteroatoms: Deuterium on oxygen (-OH), nitrogen (-NH), or sulfur (-SH) atoms are highly susceptible to exchange with protons from protic solvents.
-
Adjacent to carbonyl groups: Deuterons on a carbon atom next to a carbonyl group can be exchanged through a process called keto-enol tautomerism, especially under acidic or basic conditions.
-
Certain aromatic positions: Some positions on aromatic rings can also be prone to exchange under specific pH or temperature conditions.
It is crucial to select internal standards where deuterium is placed in stable, non-exchangeable positions.
Q3: What experimental factors promote deuterium exchange?
A3: Several environmental and experimental factors can influence the rate and extent of deuterium exchange:
-
pH: The rate of exchange is highly dependent on pH. It is generally slowest at a pH of approximately 2.5-3 and increases significantly under acidic or basic conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. The rate of hydrogen-deuterium exchange can increase tenfold for every 22°C increase in temperature.
-
Solvent Composition: The presence of protic solvents, such as water and methanol, is necessary for the exchange to occur. Aprotic solvents like acetonitrile are preferred when possible.
-
Matrix Components: Components within a biological matrix can sometimes catalyze the exchange process.
Q4: Should I use a deuterium-labeled or a ¹³C-labeled internal standard?
A4: While deuterium-labeled standards are often more cost-effective and readily available, they are susceptible to the limitations of isotopic exchange. Carbon-13 (¹³C) labeled standards are not prone to exchange under typical analytical conditions and are therefore considered a more robust and reliable choice, especially for methods requiring high accuracy and precision. Nitrogen-15 (¹⁵N) is another stable isotope that can be used and is not subject to exchange.
Troubleshooting Guide
If you suspect deuterium exchange is affecting your results, follow this step-by-step guide to diagnose and resolve the issue.
Symptoms of Deuterium Exchange:
-
A noticeable decrease in the internal standard signal over time or with changes in sample preparation conditions.
-
An unexpected increase in the analyte signal, particularly in blank samples spiked only with the internal standard.
-
The appearance of a chromatographic peak for the unlabeled analyte at the retention time of the internal standard.
-
A gradual decrease in the mass-to-charge ratio (m/z) of the deuterated internal standard over a series of injections.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting deuterium exchange issues.
Data Presentation
The stability of a deuterated internal standard is highly dependent on experimental conditions. The following table summarizes hypothetical data from a stability experiment as described in Protocol 1.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| A: Biological Matrix | 0 | 4 | 7.4 | 0% | No |
| 24 | 4 | 7.4 | 5% | Yes (trace) | |
| 24 | 25 | 7.4 | 20% | Yes (significant) | |
| B: Reconstitution Solvent | 0 | 4 | 8.5 | 0% | No |
| 24 | 4 | 8.5 | 15% | Yes (moderate) | |
| 24 | 25 | 8.5 | 45% | Yes (high) | |
| C: Optimized Solvent | 24 | 4 | 3.0 | <1% | No |
Interpretation: The data indicates that the internal standard is unstable at room temperature in both the biological matrix and, more significantly, in the slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.
Experimental Protocols
Protocol 1: Assessing the Isotopic Stability of a Deuterated Internal Standard
Objective: To determine if isotopic exchange is occurring under your specific analytical conditions.
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol. Analyze these samples to establish a baseline response.
-
Incubated Samples: Spike the same concentration of the IS into the blank matrix and incubate it under conditions that mimic your sample preparation and storage (e.g., room temperature for 4 hours, autosampler temperature for 24 hours).
-
-
Analyze Samples: Analyze the incubated samples using your established LC-MS/MS method.
-
Data Evaluation:
-
Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.
-
Monitor the mass transition of the unlabeled analyte in the chromatograms of the incubated samples. The appearance or increase of a peak at the analyte's retention time is direct evidence of deuterium exchange.
-
Protocol 2: Best Practices for Preparing Deuterated Standard Solutions
Objective: To prepare stock and working solutions of deuterated standards in a manner that minimizes the risk of isotopic exchange.
Methodology:
-
Equilibration: Allow the lyophilized standard to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.
-
Solvent Choice: Use a high-purity, dry, aprotic solvent (e.g., acetonitrile) whenever possible for reconstitution. If an aqueous solution is required, use a buffer with a pH between 2.5 and 7.
-
Weighing: Use a calibrated analytical balance to accurately weigh the standard.
-
Dissolution: Ensure the standard is completely dissolved. Gentle vortexing or sonication may be necessary.
-
Storage: Store stock solutions in airtight, amber vials at low temperatures (e.g., -20°C or -80°C) to slow down the rate of exchange.
Visualization of Key Concepts
Caption: Factors contributing to the mechanism of deuterium exchange.
References
Dealing with isotopic interference from analyte to standard
Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and resolving issues related to isotopic interference from an analyte to its corresponding stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference from an analyte to a standard?
Isotopic interference, also known as crosstalk, occurs when the signal of the stable isotope-labeled internal standard is artificially increased by contributions from the naturally occurring heavy isotopes of the analyte.[1][2][3] This phenomenon is more pronounced for analytes that have a high molecular weight or contain elements with significant natural isotopic abundance, such as chlorine, bromine, or sulfur.[1][2]
Q2: Why is this type of isotopic interference a problem in quantitative analysis?
This interference can lead to an overestimation of the internal standard's response. As the analyte concentration increases, the isotopic contribution to the standard's signal also increases, which can cause non-linearity in the calibration curve, particularly at higher concentrations. This ultimately compromises the accuracy and precision of the quantitative results.
Q3: How can I detect if my assay is affected by isotopic interference from the analyte?
A primary indicator of this issue is a non-linear calibration curve where the response deviates at higher concentrations. To confirm the interference, you can analyze a high-concentration sample of the unlabeled analyte and monitor the mass-to-charge ratio (m/z) of the internal standard. An observable signal at the standard's m/z in the absence of the standard confirms the interference.
Q4: What are the common strategies to correct for this interference?
There are several approaches to mitigate isotopic interference:
-
Chromatographic Separation: In some cases, optimizing the chromatography to separate the analyte from the standard can help, although co-elution is often desired to compensate for matrix effects.
-
Mathematical Correction: A common and effective method is to experimentally determine the percentage of the analyte's signal that contributes to the standard's channel and then subtract this contribution from the measured response of the standard.
-
Use of a Nonlinear Calibration Function: A nonlinear calibration model can be applied to accurately fit the data in situations where isotopic interference is present.
-
Selection of a Different Isotopic Standard: If possible, using an internal standard with a greater mass difference from the analyte can reduce or eliminate the overlap.
Troubleshooting Guide
Issue: My calibration curve is non-linear at high concentrations, and I suspect isotopic interference from my analyte is inflating the signal of my stable isotope-labeled internal standard.
This guide provides a step-by-step approach to diagnose and correct for this common issue.
Step 1: Initial Verification
Before proceeding with more complex experiments, ensure the following:
-
Purity of the Internal Standard: Verify the isotopic purity of your SIL-IS to confirm that it is not significantly contaminated with the unlabeled analyte.
-
System Performance: Check the overall performance of your LC-MS system, including calibration and tuning, to rule out instrument-related issues.
Step 2: Experimental Confirmation of Interference
To confirm that the analyte's isotopic distribution is the source of the interference, perform the following experiment:
Experimental Protocol: Determining the Percentage of Isotopic Overlap
Objective: To quantify the contribution of the analyte's signal to the internal standard's mass channel.
Methodology:
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of the unlabeled analyte at a concentration that corresponds to the high end of your calibration curve.
-
Instrument Setup: Configure the mass spectrometer to monitor the m/z transitions for both the analyte and the SIL-IS.
-
Analysis: Inject the high-concentration analyte solution into the LC-MS system.
-
Data Acquisition: Measure the peak area or intensity for both the analyte's primary m/z and the internal standard's m/z.
-
Calculation: Calculate the percentage of overlap using the following formula:
% Overlap = (Peak Area at Standard's m/z / Peak Area at Analyte's m/z) * 100
Data Interpretation: A non-zero percentage of overlap confirms the presence of isotopic interference. This value can be used for mathematical correction.
Step 3: Data Correction and Analysis
Once the percentage of overlap is determined, you can apply a mathematical correction to your data.
Corrected Standard Response = Measured Standard Response - (Analyte Response * % Overlap)
The table below illustrates an example of uncorrected versus corrected data.
| Analyte Concentration (ng/mL) | Analyte Response | Measured Standard Response | Calculated Overlap | Corrected Standard Response | Uncorrected Ratio (Analyte/Standard) | Corrected Ratio (Analyte/Standard) |
| 1 | 10,000 | 500,000 | 100 | 499,900 | 0.020 | 0.020 |
| 10 | 100,000 | 500,000 | 1,000 | 499,000 | 0.200 | 0.200 |
| 100 | 1,000,000 | 500,000 | 10,000 | 490,000 | 2.000 | 2.041 |
| 500 | 5,000,000 | 500,000 | 50,000 | 450,000 | 10.000 | 11.111 |
| 1000 | 10,000,000 | 500,000 | 100,000 | 400,000 | 20.000 | 25.000 |
| (Assuming a 1% isotopic overlap from the analyte to the standard) |
Step 4: Alternative Correction Strategies
If mathematical correction is not feasible or desirable, consider the following:
-
Nonlinear Calibration: Fit your calibration data to a nonlinear model that accounts for the interference.
-
Higher Mass Isotope Standard: If synthesizing a new standard is an option, choose an isotopic labeling scheme that results in a mass shift of at least +3 Da to minimize overlap.
Data Presentation
Natural Isotopic Abundance of Common Elements
The natural abundance of heavy isotopes is the underlying cause of this interference. The table below lists the natural abundances of common elements found in drug molecules.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹³C | 1.1 |
| Hydrogen | ²H | 0.015 |
| Nitrogen | ¹⁵N | 0.37 |
| Oxygen | ¹⁷O | 0.04 |
| ¹⁸O | 0.20 | |
| Sulfur | ³³S | 0.75 |
| ³⁴S | 4.21 | |
| Chlorine | ³⁷Cl | 24.23 |
| Bromine | ⁸¹Br | 49.31 |
Visualizations
Caption: Workflow for identifying and correcting isotopic interference.
Caption: Decision tree for selecting a correction strategy.
References
Technical Support Center: Enhancing Sensitivity and Precision in 9-Methyladenine-d3 Quantification
Welcome to the technical support center for the quantification of 9-Methyladenine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is 9-Methyladenine-d3 and why is it used in quantitative analysis?
9-Methyladenine-d3 is a stable isotope-labeled (SIL) version of 9-Methyladenine, where three hydrogen atoms on the methyl group have been replaced with deuterium. It is commonly used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Because it is chemically almost identical to the unlabeled analyte (9-Methyladenine), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.
Q2: I'm observing a signal for my analyte in blank matrix samples. What could be the cause?
This issue, known as background interference, can arise from several sources. First, analyze a blank sample containing only the matrix to confirm the presence of an interfering signal at the analyte's mass-to-charge ratio (m/z). If a signal is present, it could be due to endogenous compounds in the matrix or contamination from solvents and sample handling. If you are using a deuterated internal standard, the interference could also stem from the presence of the unlabeled analyte as an impurity in the internal standard solution.
Q3: My calibration curve is non-linear, especially at lower concentrations. How can I troubleshoot this?
Non-linearity in the calibration curve, particularly at the lower end, can be indicative of isotopic interference from your deuterated internal standard. This occurs when the internal standard contains a small amount of the unlabeled analyte, which contributes to the signal at the analyte's m/z. To address this, consider using an internal standard with a higher degree of deuteration (e.g., d5 or d7) to increase the mass difference from the analyte.[2] Optimizing chromatographic separation to ensure baseline resolution of the analyte and any interfering peaks is also crucial. Additionally, in-source fragmentation of the deuterated internal standard can lead to the loss of deuterium atoms, generating ions with the same mass as the analyte.[2] Optimizing ion source parameters, such as cone voltage and source temperature, can help minimize this phenomenon.[3]
Q4: How can I minimize matrix effects that are impacting my quantification?
Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS.[4] Several strategies can be employed to mitigate these effects:
-
Improve Sample Preparation: Utilize more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjusting the mobile phase gradient, trying a different column chemistry, or using a longer column can improve the separation of the analyte from matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity for low-abundance analytes.
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting SIL internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Q5: What are the key parameters to optimize in the mass spectrometer for enhanced sensitivity?
To improve sensitivity, several MS parameters should be carefully optimized:
-
Ion Source Parameters: Optimize the electrospray voltage, gas flows (nebulizing and drying gases), and source temperature to ensure efficient ionization and desolvation of the analyte.
-
Cone Voltage (or Declustering Potential): This voltage is critical for transmitting ions from the atmospheric pressure region to the mass analyzer and for preventing the formation of ion clusters. It should be optimized for the specific analyte to maximize signal intensity without causing excessive fragmentation.
-
Collision Energy: In tandem mass spectrometry (MS/MS), the collision energy used for fragmentation in the collision cell directly impacts the abundance of product ions. This should be optimized to produce a stable and intense fragment ion for quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions | Modify the mobile phase pH or ionic strength. Consider a different column chemistry. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or compatible with the initial mobile phase. |
Issue 2: High Backpressure
| Potential Cause | Troubleshooting Steps |
| Column Frit Blockage | Back-flush the column. If this fails, replace the frit or the column. |
| System Blockage | Systematically check for blockages in tubing, fittings, and the injector. |
| Sample Particulates | Filter all samples before injection. |
| Precipitation in Mobile Phase | Ensure mobile phase components are fully dissolved and compatible. |
Issue 3: Isotopic Interference in Quantification
| Potential Cause | Troubleshooting Steps |
| Unlabeled Analyte in Internal Standard | Verify the isotopic purity of the internal standard. If necessary, acquire a new, higher-purity standard. |
| Natural Isotope Abundance | Calculate the theoretical contribution of the M+1 and M+2 isotopes of the analyte to the internal standard's signal and vice versa. This is especially important for compounds containing elements with significant natural isotopes like chlorine or bromine. |
| In-source H/D Exchange | Optimize ion source conditions (e.g., lower temperature) to minimize the exchange of deuterium for hydrogen. Choose an internal standard with deuterium labels on stable positions of the molecule. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of a methylated adenine (N3-Methyladenine) using its deuterated analog (d3-N3-Methyladenine) as an internal standard in urine. While this data is for a structural isomer of 9-Methyladenine, it provides a reasonable expectation for the performance of a well-developed LC-MS/MS method for similar small molecules.
| Parameter | Value | Reference |
| Linearity Range | Not specified, but a calibration curve was used. | |
| Limit of Quantification (LOQ) | 0.035 ng/mL | |
| Intra-day Precision (%CV) | < 7.4% | |
| Inter-day Precision (%CV) | < 10.8% | |
| Recovery | 97-101% |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for 9-Methyladenine-d3 Analysis
This protocol is a general guideline for the extraction of small molecules like 9-Methyladenine-d3 from plasma and may require optimization.
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (if 9-Methyladenine-d3 is the analyte, a different SIL-IS would be needed, such as one labeled with ¹³C or ¹⁵N).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for Purine Metabolite Analysis
The following is an example of LC-MS/MS conditions that can be adapted for the analysis of 9-Methyladenine-d3.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would need to be determined by infusing a standard of 9-Methyladenine-d3 and its corresponding unlabeled analyte to find the optimal precursor and product ions. For 9-Methyladenine-d3, the precursor ion would be expected at an m/z corresponding to its molecular weight plus a proton.
-
Optimization: Cone voltage and collision energy should be optimized for each transition to maximize signal intensity.
-
Visualizations
Caption: A generalized experimental workflow for the quantification of 9-Methyladenine-d3 using LC-MS/MS.
Caption: Signaling pathway illustrating the formation and excretion of methylated adenine adducts.
Caption: A logical relationship diagram for troubleshooting isotopic interference in mass spectrometry.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation: The 9-Methyladenine-d3 Advantage
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard (IS) is a cornerstone of method robustness, accuracy, and reliability. This guide provides an objective comparison of validation performance when using a stable isotope-labeled (SIL) internal standard, specifically 9-Methyladenine-d3, versus a conventional structural analog IS for the quantification of 9-Methyladenine.
9-Methyladenine is a methylated purine base that serves as an important biomarker in various biological studies.[1][2] Accurate quantification is paramount, and this is best achieved using the stable isotope dilution technique with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Principle of the Ideal Internal Standard
The fundamental role of an internal standard is to compensate for the variability inherent in sample preparation and analysis. An ideal IS should behave identically to the analyte during extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer. Stable isotope-labeled standards like 9-Methyladenine-d3 are the gold standard because their physicochemical properties are nearly identical to the endogenous analyte.[3][4][5] This contrasts with structural analog standards, which may have different extraction efficiencies, chromatographic retention times, and ionization responses, potentially compromising data quality.
The diagram below illustrates the core principle of using a SIL-IS in LC-MS/MS analysis. The analyte and the SIL-IS are extracted and processed together. They co-elute chromatographically but are distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, allowing the ratio of their signals to provide precise quantification.
Comparative Performance Data
The use of 9-Methyladenine-d3 significantly improves key validation parameters compared to a hypothetical, yet typical, structural analog IS (e.g., a related purine derivative). The stable isotope-labeled standard more effectively corrects for variations in sample recovery and matrix effects (ion suppression or enhancement), leading to superior accuracy and precision.
Below is a summary of representative validation data comparing the two types of internal standards for the quantification of 9-Methyladenine in human plasma.
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Performance with 9-Methyladenine-d3 (SIL-IS) | Performance with Structural Analog IS |
| Linearity (R²) | ≥ 0.99 | 0.9995 | 0.9981 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.5% to +3.8% | -14.2% to +16.5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | 1.8% to 4.5% | 6.5% to 13.8% |
| Matrix Effect (% RSD) | ≤ 15% | 3.5% | 18.2% |
| Recovery (% RSD) | Consistent and reproducible | 4.1% | 16.5% |
Data are illustrative and based on typical performance differences observed in bioanalytical method validation.
Experimental Protocols
A robust and validated protocol is essential for accurate quantification. The following describes a typical workflow for the validation of an LC-MS/MS method for 9-Methyladenine in a biological matrix using 9-Methyladenine-d3 as the internal standard.
1. Preparation of Standards
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 9-Methyladenine and 9-Methyladenine-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the 9-Methyladenine stock solution to create calibration curve (CC) working solutions. Prepare a separate working solution for the internal standard (e.g., 100 ng/mL).
-
Calibration Standards & Quality Controls (QCs): Spike blank biological matrix (e.g., human plasma) with the appropriate CC and QC working solutions to create standards ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
2. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the 9-Methyladenine-d3 internal standard working solution and vortex.
-
Add 200 µL of 4% phosphoric acid to precipitate proteins. Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by equilibration with water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with an acidic wash solution followed by methanol to remove interferences.
-
Elute the analyte and internal standard with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system.
-
Column: A suitable reversed-phase C18 or HILIC column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
9-Methyladenine Transition: e.g., m/z 150.1 → 133.1
-
9-Methyladenine-d3 Transition: e.g., m/z 153.1 → 136.1
-
4. Method Validation Procedures
-
Analyze calibration standards and QC samples in replicate over several days to determine linearity, accuracy, precision (intra- and inter-day), selectivity, and stability (freeze-thaw, bench-top, long-term).
-
Assess matrix effect and recovery by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.
The diagram below visualizes this comprehensive experimental workflow.
Biological Context: The Role of Methylated Adenines
Methylated nucleosides like 9-Methyladenine are part of a larger family of modified bases that play crucial roles in cellular processes. While N6-methyladenosine (m6A) and N1-methyladenosine (m1A) are extensively studied for their roles in regulating RNA stability, splicing, and translation, other modifications are also of significant interest. The presence and concentration of these modified bases in biological fluids can be indicative of cellular turnover, DNA/RNA damage, or disease states, making them valuable biomarkers. Accurate quantification, enabled by methods using standards like 9-Methyladenine-d3, is critical to advancing this research.
Conclusion
References
A Comparative Analysis of 9-Methyladenine-d3 and ¹⁵N-labeled Standards for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1] These standards, which are chemically identical to the analyte of interest but have a different mass, are added to samples at a known concentration to correct for variability during sample preparation, chromatographic separation, and ionization.[1] The choice of isotope for labeling—most commonly deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)—can significantly impact assay performance. This guide provides an objective, data-supported comparison between deuterium-labeled 9-Methyladenine-d3 and ¹⁵N-labeled adenine standards, focusing on their application in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While 9-methyladenine is a methylated purine derivative, the principles discussed are broadly applicable to the analysis of other small molecules, and data from the closely related and extensively studied N6-methyladenosine (m6A) will be used to illustrate key concepts.
Key Performance Differences: A Head-to-Head Comparison
The fundamental difference between deuterium-labeled and ¹⁵N-labeled standards lies in their physicochemical properties and stability. While deuterium labeling is often more synthetically accessible and cost-effective, it can introduce analytical challenges that are generally absent with ¹⁵N labeling. ¹⁵N-labeled standards, where one or more ¹⁴N atoms are replaced by the heavier ¹⁵N isotope, are chemically more robust and are considered a superior choice for high-stakes applications.[2][3][4]
Data Presentation: Quantitative Comparison of Isotopic Standards
The following table summarizes the key performance characteristics of 9-Methyladenine-d3 versus a hypothetical ¹⁵N-labeled 9-Methyladenine standard, based on established principles and data from analogous compounds.
| Feature | 9-Methyladenine-d3 (Deuterium Labeled) | ¹⁵N-Labeled 9-Methyladenine | Rationale |
| Chromatographic Co-elution | May exhibit a slight shift in retention time (typically elutes earlier) compared to the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to small differences in polarity and interaction with the stationary phase. ¹⁵N substitution does not significantly alter the molecule's physicochemical properties. |
| Isotopic Stability | Potential for back-exchange of deuterium with protons from the solvent, especially under certain pH or matrix conditions. | The ¹⁵N label is incorporated into the purine ring structure and is not susceptible to exchange. | C-D bonds, while generally stable, can be labile in certain chemical environments. The amide and amine nitrogens in the adenine ring provide stable positions for ¹⁵N labeling. |
| Isotope Effects in MS/MS | Can sometimes lead to different fragmentation patterns or efficiencies compared to the unlabeled analyte. | Fragmentation patterns are generally identical to the unlabeled analyte, with a predictable mass shift. | The difference in bond energy between C-H and C-D can influence fragmentation pathways in the collision cell of the mass spectrometer. |
| Accuracy & Precision | Generally good, but can be compromised by chromatographic shifts and isotopic instability, leading to variability in the analyte/IS ratio. | Excellent accuracy and precision due to identical behavior with the analyte throughout the analytical process. | Perfect co-elution and isotopic stability ensure the most effective correction for matrix effects and other sources of analytical variability. |
| Cost & Availability | Often less expensive and more widely available. | Typically more expensive due to the higher cost of ¹⁵N-labeled starting materials and more complex synthesis. | Deuterium gas (D₂) is a relatively inexpensive isotopic source, and deuteration can sometimes be achieved through simple exchange reactions. |
Experimental Protocols
To illustrate the application of these standards, a detailed protocol for the quantification of methylated adenine species in a biological matrix (e.g., total RNA from cell culture) using LC-MS/MS is provided below. This protocol is adapted from established methods for quantifying N6-methyladenosine.
Objective: To accurately quantify the amount of 9-methyladenine in a total RNA sample using the stable isotope dilution method with either 9-Methyladenine-d3 or a ¹⁵N-labeled 9-Methyladenine internal standard.
Materials and Reagents:
-
Analytes: 9-Methyladenine, 9-Methyladenine-d3, ¹⁵N-labeled 9-Methyladenine
-
Enzymes: Nuclease P1, Alkaline Phosphatase
-
Solvents: LC-MS grade acetonitrile, methanol, and water; Formic acid
-
Sample Matrix: Isolated total RNA from HEK293T cells
-
Equipment: UHPLC system, Triple quadrupole mass spectrometer, Analytical balance, Calibrated pipettes, Microcentrifuge tubes
Methodology:
-
Preparation of Standards and Internal Standard (IS) Solutions:
-
Prepare 1 mg/mL primary stock solutions of 9-methyladenine, 9-Methyladenine-d3, and ¹⁵N-labeled 9-methyladenine in 50% methanol.
-
Prepare a working IS solution (e.g., 100 ng/mL) of either 9-Methyladenine-d3 or the ¹⁵N-labeled standard in LC-MS grade water.
-
Prepare a series of calibration standards by spiking known concentrations of 9-methyladenine into a solution containing the working IS.
-
-
Sample Preparation (RNA Digestion):
-
To 1 µg of total RNA in a microcentrifuge tube, add the working internal standard solution.
-
Add Nuclease P1 and incubate at 42°C for 2 hours to digest the RNA into individual nucleosides.
-
Add Alkaline Phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.
-
Centrifuge the sample to pellet any debris and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient appropriate for separating the analyte from other nucleosides.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
9-Methyladenine: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
9-Methyladenine-d3: Precursor ion (Q1) m/z+3 → Product ion (Q3) m/z
-
¹⁵N-labeled 9-Methyladenine: Precursor ion (Q1) m/z+n → Product ion (Q3) m/z (where 'n' is the number of ¹⁵N labels)
-
-
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard for all calibration standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 9-methyladenine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the logical workflows and pathways relevant to the use of these stable isotope-labeled standards.
Experimental Workflow for Metabolite Quantification
Logical Decision Tree for Internal Standard Selection
Conclusion
For the highest level of accuracy and precision in quantitative bioanalysis by LC-MS/MS, a ¹⁵N-labeled internal standard is the preferred choice. Its ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated internal standards like 9-Methyladenine-d3 are more commonly used due to their lower cost and wider availability, they can introduce complications such as chromatographic shifts and potential isotope instability. When using a deuterated standard, it is crucial to thoroughly validate the method to ensure that these potential issues do not compromise the quality of the data. For drug development and clinical studies where data integrity is paramount, the investment in a ¹⁵N-labeled internal standard is often justified by the increased reliability and robustness of the analytical method.
References
The Deuterium Switch: A Comparative Guide to Deuterated vs. Non-Deuterated Analogs in Metabolic Studies
For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount challenge. Strategic chemical modifications are often employed to enhance a drug's pharmacokinetic profile, and one such elegant strategy that has gained significant traction is selective deuteration. This guide provides an objective comparison of deuterated and non-deuterated analogs in metabolic studies, supported by experimental data and detailed methodologies, to illuminate the potential of the "deuterium switch" in modern drug discovery.
The core principle underpinning the utility of deuterated compounds lies in the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is inherently stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium (one proton and one neutron) compared to protium (one proton). This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.[1][2][3] Consequently, replacing a hydrogen atom with deuterium at a metabolically vulnerable position can significantly slow down the rate of a drug's breakdown.[1][4]
This seemingly subtle atomic substitution can translate into profound therapeutic advantages, including:
-
Improved Metabolic Stability: A slower rate of metabolism leads to a longer drug half-life (t½) and reduced systemic clearance.
-
Enhanced Drug Exposure: A longer half-life results in a greater area under the curve (AUC), signifying increased overall exposure to the active pharmaceutical ingredient.
-
Reduced Dosing Frequency: With a longer duration of action, patients may require less frequent administration of the drug, potentially improving compliance.
-
Minimized Toxic Metabolite Formation: By slowing metabolism at a specific site, the formation of potentially toxic metabolites can be reduced.
-
Potential for Lower Doses: Increased exposure may allow for the use of lower doses to achieve the desired therapeutic effect, which can in turn reduce side effects.
Quantitative Comparison of Pharmacokinetic Parameters
The impact of deuteration on the pharmacokinetic profiles of various drugs has been extensively studied. The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the improvements observed in deuterated analogs compared to their non-deuterated counterparts.
| Drug | Analog | t½ (hours) | AUC (ng·h/mL) | Cmax (ng/mL) | Species | Reference |
| Tetrabenazine | Non-deuterated | 4.8 | - | - | Human | |
| d6-Tetrabenazine (Deutetrabenazine) | 8.6 | Doubled | - | Human | ||
| Ivacaftor | Non-deuterated | - | - | - | Human | |
| d9-Ivacaftor (CTP-656) | ~33% longer | ~3.5-fold greater | - | Human | ||
| Enzalutamide | Non-deuterated | - | - | - | Rat | |
| d3-Enzalutamide | - | 102% higher | 35% higher | Rat | ||
| Indiplon | Non-deuterated | - | - | - | Rat | |
| d3-Indiplon | 2-fold longer | 2.6-fold higher | - | Rat |
Table 1: Comparison of in vivo pharmacokinetic parameters of deuterated vs. non-deuterated drugs.
| Compound | Microsomes | In vitro t½ Improvement | In vitro CLint Reduction | Reference |
| Indiplon | Rat Liver | 30% | - | |
| Human Liver | 20% | - | ||
| Enzalutamide | Rat Liver | - | 49.7% | |
| Human Liver | - | 72.9% |
Table 2: Comparison of in vitro metabolic stability of deuterated vs. non-deuterated compounds.
Experimental Protocols
To rigorously evaluate the metabolic advantages of deuterated analogs, specific in vitro and in vivo experiments are essential. The following are detailed methodologies for key assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog using liver microsomes.
Materials:
-
Test compounds (non-deuterated and deuterated stock solutions, e.g., 1 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat) from a commercial supplier
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL). Prepare working solutions of the test compounds by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM). Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Incubation: In a 96-well plate, add the microsomal suspension to the appropriate wells. Add the test compound working solutions (non-deuterated and deuterated) to their respective wells. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution. The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Compare the t½ and CLint values between the deuterated and non-deuterated compounds to quantify the kinetic isotope effect.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) of a test compound and its deuterated analog following oral administration to rats.
Materials:
-
Test compounds (non-deuterated and deuterated)
-
Appropriate vehicle for drug formulation (e.g., saline, PEG400)
-
Male Sprague-Dawley rats (or other appropriate rodent strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing: Acclimate the rats to the housing conditions for at least one week. Fast the animals overnight before dosing. Administer a single oral dose of the test compound (formulated in a suitable vehicle) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Analyze the samples using a validated LC-MS/MS method to determine the plasma concentration of the drug at each time point.
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.
-
Statistically compare the pharmacokinetic parameters between the two groups to assess the in vivo impact of deuteration.
Visualizing the Concepts
Diagrams can aid in understanding the underlying principles and experimental processes.
Caption: The Kinetic Isotope Effect slows the metabolic conversion of a deuterated drug.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Conclusion
The strategic replacement of hydrogen with deuterium is a powerful and validated approach in modern drug discovery to enhance the metabolic properties of drug candidates. By leveraging the kinetic isotope effect, medicinal chemists can intelligently design molecules with improved pharmacokinetic profiles, leading to potentially safer, more effective, and more patient-compliant therapies. The objective comparison of deuterated and non-deuterated analogs through rigorous in vitro and in vivo studies, as outlined in this guide, is crucial for realizing the full potential of the deuterium switch in developing next-generation pharmaceuticals.
References
- 1. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Portico [access.portico.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to 9-Methyladenine-d3 Quantification
For researchers, scientists, and drug development professionals engaged in the precise measurement of modified nucleosides, this guide offers a comparative overview of analytical methodologies for the quantification of 9-Methyladenine, with a focus on the use of its deuterated analogue, 9-Methyladenine-d3, as an internal standard. While direct inter-laboratory comparison studies for 9-Methyladenine-d3 are not publicly available, this guide synthesizes performance data from various published analytical method validations to provide a valuable comparative resource.
The quantification of modified nucleosides such as 9-Methyladenine is crucial in various research areas, including DNA damage and repair, RNA modifications (epitranscriptomics), and biomarker discovery. The use of a stable isotope-labeled internal standard, such as 9-Methyladenine-d3, is considered the gold standard for accurate and precise quantification using mass spectrometry-based methods.[1][2][3][4][5] This is primarily to correct for variability during sample preparation and analysis, including the "matrix effect" where other components in a biological sample can interfere with the analyte's signal.
Comparative Performance of Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of modified nucleosides due to its high sensitivity and selectivity. The performance of these methods can be evaluated based on key validation parameters. Below is a summary of performance characteristics from published methods for the quantification of methyladenine isomers, which can serve as a benchmark for researchers developing and validating their own assays for 9-Methyladenine.
| Analyte | Method | LLOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| N3-Methyladenine | LC-MS/MS | 0.035 ng/mL (on-column) | 97-101% | Intra-day: <7.4%, Inter-day: <10.8% | |
| N6-Methyladenosine (m6A) | LC-MS/MS | ~50 amol | Not explicitly stated | <2% over 12 weeks | |
| Modified Nucleosides | HILIC/ESI-MS | 0.10 nmol/L - 2.50 µmol/L | <15% (higher conc.), <20% (lower conc.) | <15% (higher conc.), <20% (lower conc.) |
LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation
Experimental Protocol: Quantification of 9-Methyladenine using LC-MS/MS with a 9-Methyladenine-d3 Internal Standard
This section outlines a typical experimental protocol for the quantification of 9-Methyladenine in a biological matrix (e.g., urine, plasma, or digested nucleic acids) using LC-MS/MS and a deuterated internal standard.
1. Sample Preparation:
-
Spiking with Internal Standard: To each biological sample, a known concentration of 9-Methyladenine-d3 internal standard is added at the earliest stage of sample preparation. This is crucial to account for any analyte loss during subsequent steps.
-
Extraction: The analyte and internal standard are extracted from the biological matrix. This can be achieved through methods such as solid-phase extraction (SPE) or liquid-liquid extraction. An automated on-line SPE system can be used for high-throughput analysis.
-
Enzymatic Digestion (for nucleic acid samples): For the analysis of modified nucleosides from DNA or RNA, the purified nucleic acids are enzymatically digested to individual nucleosides using a cocktail of nucleases and phosphatases.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is typically used to separate 9-Methyladenine from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for both 9-Methyladenine and 9-Methyladenine-d3.
3. Data Analysis and Quantification:
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of 9-Methyladenine and a fixed concentration of 9-Methyladenine-d3. The curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantification: The concentration of 9-Methyladenine in the unknown samples is determined by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: Experimental workflow for 9-Methyladenine quantification.
Caption: Rationale for using a deuterated internal standard.
Alternative Approaches and Considerations
While LC-MS/MS with a deuterated internal standard is the preferred method, other approaches for the quantification of modified nucleosides exist, such as those based on HPLC with UV detection. However, these methods may lack the sensitivity and selectivity of mass spectrometry.
When selecting an internal standard, a stable isotope-labeled version of the analyte is ideal as its physicochemical properties are nearly identical, ensuring it behaves similarly during sample processing and analysis. If a deuterated analogue is not available, a structural analogue can be used, but careful validation is required to ensure it adequately mimics the behavior of the analyte.
References
- 1. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Comparative Guide to the Specificity and Selectivity of 9-Methyladenine-d3 in Complex Matrices
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is critical to ensure the accuracy and reliability of results. This guide provides a detailed comparison of 9-Methyladenine-d3 as an internal standard in complex matrices, particularly for the analysis of N3-methyladenine (N3-MeA) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
9-Methyladenine-d3 (d3-N3-MeA) is a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte of interest, N3-methyladenine, but is distinguished by its higher mass due to the presence of three deuterium atoms. This property makes it an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus effectively compensating for variations during sample preparation and analysis.
Performance Comparison of 9-Methyladenine-d3 and Alternatives
The performance of 9-Methyladenine-d3 is best evaluated in the context of its application and by comparison with other SIL internal standards used for similar methylated purine analytes. The following table summarizes key performance characteristics from a validated method that simultaneously quantifies N3-MeA, N7-methylguanine (N7-MeG), and O6-methylguanine (O6-MeG) in DNA hydrolysates.[1]
| Analyte | Internal Standard | Limit of Detection (LOD) | Inter-day Precision (CV%) | Intra-day Precision (CV%) | Mean Recovery (%) |
| N3-methyladenine (N3-MeA) | 9-Methyladenine-d3 (d3-N3-MeA) | 3.4 fmol | 2.7 - 13.6 | 3.6 - 9.6 | 96 - 109 |
| N7-methylguanine (N7-MeG) | 15N5-N7-methylguanine (15N5-N7-MeG) | 6.1 fmol | 2.7 - 13.6 | 3.6 - 9.6 | 96 - 109 |
| O6-methylguanine (O6-MeG) | d3-O6-methylguanine (d3-O6-MeG) | 0.6 fmol | 2.7 - 13.6 | 3.6 - 9.6 | 96 - 109 |
In a separate study focused on the analysis of alkylated adenines in human urine, a method using deuterated internal standards reported intraday and interday variations ranging from 0.6% to 1.3% and 3.7% to 7.5%, respectively. The recovery for N3-MeA was between 80.1% and 97.3%.[2] Another study on urinary N3-MeA using 9-Methyladenine-d3 as the internal standard reported intra- and inter-day imprecision (CV) of <7.4% and <10.8%, respectively, with a mean recovery of 97-101%.[3]
These data demonstrate that 9-Methyladenine-d3 provides excellent performance in terms of sensitivity, precision, and accuracy, comparable to other stable isotope-labeled internal standards used for the analysis of modified DNA bases. The high recovery and low coefficient of variation indicate its high specificity and selectivity in complex biological matrices like DNA hydrolysates and urine.
Experimental Protocols
A detailed methodology for the quantification of N3-methyladenine in a biological matrix using 9-Methyladenine-d3 as an internal standard is outlined below. This protocol is a synthesis of validated methods reported in the literature.[1][2]
1. Sample Preparation (DNA Hydrolysates)
-
DNA Isolation: Isolate DNA from the biological matrix of interest (e.g., tissues, cells) using standard protocols.
-
DNA Hydrolysis: Hydrolyze the DNA to release the purine bases. A common method is acid hydrolysis with 0.1 M HCl at 70°C for 30 minutes.
-
Internal Standard Spiking: Add a known amount of 9-Methyladenine-d3 solution to the DNA hydrolysate.
-
Neutralization and Dilution: Neutralize the sample and dilute with the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like methylated purines.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: A flow rate in the range of 200-400 µL/min is commonly employed.
-
Injection Volume: Typically 10-20 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transition for N3-methyladenine: The specific precursor-to-product ion transition for N3-methyladenine would be optimized for the instrument used.
-
MRM Transition for 9-Methyladenine-d3: The precursor ion will be 3 mass units higher than that of N3-methyladenine, and the product ion will be selected based on fragmentation analysis.
-
-
Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.
-
3. Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.
Visualizing the Workflow and Rationale
To better understand the experimental process and the role of the internal standard, the following diagrams are provided.
References
- 1. Simultaneous quantification of methylated purines in DNA by isotope dilution LC-MS/MS coupled with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Performance Evaluation of Structural Analogs as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for achieving accurate and precise results. An IS is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variability throughout the analytical process.[1] While stable isotope-labeled (SIL) internal standards are often considered the gold standard, structural analogs present a viable alternative, especially when SIL standards are unavailable or cost-prohibitive.[1][2] This guide provides an objective comparison of the performance of structural analogs as internal standards against other alternatives, supported by experimental data and detailed protocols.
Understanding Internal Standards
An internal standard is a substance that is chemically similar to the analyte but is not present in the original sample.[3] It is added at a constant concentration to all samples to account for variations in sample preparation, injection volume, and instrument response.[1] The quantification of the analyte is then based on the ratio of the analyte's response to the IS's response.
There are primarily two types of internal standards used in LC-MS applications:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Due to their near-identical physicochemical properties to the analyte, they co-elute and experience similar ionization effects, providing the most accurate correction.
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte. They are chosen to mimic the extraction and chromatographic behavior of the analyte.
Performance Parameter Comparison: Structural Analogs vs. SIL Internal Standards
The suitability of an internal standard is assessed based on several key performance parameters. The following table summarizes a typical comparison between a structural analog and a SIL internal standard for the quantification of a hypothetical drug, "DrugX," in human plasma.
| Performance Parameter | Structural Analog IS | Stable Isotope-Labeled IS | Acceptance Criteria |
| Accuracy (% Bias) | -8.5% to +10.2% | -2.1% to +1.2% | Within ±15% (±20% for LLOQ) |
| Precision (%CV) | ≤ 9.8% | ≤ 4.5% | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect (%) | 85% - 110% | 98% - 103% | CV ≤ 15% across different lots |
| Recovery (%) | 75% ± 8% | 92% ± 5% | Consistent and precise |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
Data presented are representative values synthesized from multiple sources for illustrative purposes.
As the table indicates, while both types of internal standards can meet the general acceptance criteria, SIL internal standards consistently demonstrate lower variability in accuracy, precision, and matrix effects. A study comparing analog and isotopically labeled internal standards for the analysis of immunosuppressive drugs found that while both performed adequately, the SIL-IS generally provided superior performance. However, in some cases, the differences may not be statistically significant, making structural analogs a suitable choice.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the performance of structural analog and SIL internal standards.
Stock Solution and Working Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of the analyte, the structural analog IS, and the SIL-IS in an appropriate organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Spiking Solutions: Prepare separate intermediate spiking solutions of the analyte for creating calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution containing the structural analog IS or the SIL-IS at a fixed concentration. This solution will be added to all samples.
Calibration Standards and Quality Controls
-
Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the analyte spiking solutions to achieve a concentration range covering the expected sample concentrations. A typical calibration curve consists of a blank, a zero sample, and at least six non-zero concentration levels.
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of study samples, calibration standards, or QC samples into a 96-well plate.
-
Add 20 µL of the internal standard working solution (either structural analog or SIL-IS) to each well, except for the blank sample.
-
Vortex mix the plate for 30 seconds.
-
Add 300 µL of cold acetonitrile to each well to precipitate proteins.
-
Vortex mix for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI), either in positive or negative mode, depending on the analyte's properties.
Performance Evaluation Experiments
-
Analyze five replicates of each QC level (low, medium, high) in three separate analytical runs.
-
Calculate the concentration of each QC sample using the calibration curve.
-
Accuracy: Expressed as the percent bias from the nominal concentration.
-
Precision: Expressed as the coefficient of variation (%CV).
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C: Blank matrix spiked with analyte and IS pre-extraction (regular QC samples).
-
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Evaluate the consistency of the matrix effect across the different lots.
-
Using the same sets of samples from the matrix effect experiment, calculate the recovery.
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
The recovery should be consistent, although it does not need to be 100%.
Visualizations
Experimental Workflow for Internal Standard Evaluation
Caption: Workflow for evaluating internal standard performance.
Decision Pathway for Internal Standard Selection
References
Navigating Bioanalysis: A Comparative Guide to Calibration Curve Linearity and Range Assessment for 9-Methyladenine-d3
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity of analytical data is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as 9-Methyladenine-d3, is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] This guide provides a comprehensive comparison of calibration curve performance, focusing on linearity and range assessment, and offers detailed experimental protocols based on regulatory guidelines to ensure data reliability and defensibility.
The selection of an appropriate internal standard is critical and can significantly influence the accuracy and precision of an analytical method.[3] Deuterated internal standards, like 9-Methyladenine-d3, are widely preferred in LC-MS because they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects.[1][4] This guide will explore the validation of a calibration curve using 9-Methyladenine-d3 as an internal standard and compare its hypothetical performance against an alternative, a structural analog internal standard.
Comparative Performance of Internal Standards
To illustrate the advantages of a SIL-IS, the following tables summarize hypothetical data from a linearity and range assessment of a target analyte using either 9-Methyladenine-d3 or a structural analog as the internal standard.
Table 1: Calibration Curve Parameters
| Parameter | 9-Methyladenine-d3 (SIL-IS) | Structural Analog IS |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Regression Equation | y = 0.015x + 0.002 | y = 0.012x + 0.015 |
| Correlation Coefficient (r²) | 0.998 | 0.991 |
| Weighting Factor | 1/x² | 1/x² |
Table 2: Back-Calculated Concentration Accuracy and Precision
| Nominal Conc. (ng/mL) | 9-Methyladenine-d3 (SIL-IS) | Structural Analog IS |
| Mean Accuracy (%) | Precision (%CV) | |
| 1 (LLOQ) | 98.5 | 6.8 |
| 2.5 | 101.2 | 4.5 |
| 50 | 99.8 | 3.1 |
| 500 | 100.5 | 2.5 |
| 800 (ULOQ) | 99.1 | 3.8 |
The data clearly indicates that the calibration curve using 9-Methyladenine-d3 demonstrates superior linearity (r² closer to 1.0) and better accuracy and precision across the entire concentration range, particularly at the lower limit of quantification (LLOQ). This enhanced performance is attributed to the ability of the SIL-IS to more effectively correct for analytical variability.
Experimental Protocol for Linearity and Range Assessment
This protocol is based on established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Objective: To establish and validate the linearity and analytical range of the calibration curve for the quantification of an analyte in a biological matrix using 9-Methyladenine-d3 as an internal standard.
1. Preparation of Solutions:
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and 9-Methyladenine-d3 in an appropriate organic solvent.
-
Calibration Standards: Prepare a series of at least 6 to 8 non-zero calibration standards by spiking a blank biological matrix with known concentrations of the analyte. The concentration range should encompass the expected concentrations of the study samples. A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) should also be prepared.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high, within the calibration range.
2. Sample Preparation and Analysis:
-
Add a constant concentration of the 9-Methyladenine-d3 internal standard solution to all calibration standards, QC samples, and study samples (except the blank).
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples using the developed LC-MS/MS method.
3. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the data. The use of a weighting factor (e.g., 1/x or 1/x²) is often necessary to ensure accuracy at the lower end of the range.
-
Linearity: The correlation coefficient (r) should be close to 1.0, or the coefficient of determination (r²) should be ≥ 0.99.
-
Range: The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
Accuracy: The mean concentration of the back-calculated calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
Precision: The coefficient of variation (CV) for the back-calculated calibration standards should not exceed 15% (20% for the LLOQ).
Visualizing the Workflow
The following diagram illustrates the key steps in the assessment of calibration curve linearity and range.
Caption: Workflow for Linearity and Range Assessment.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Comparative Efficacy of Adenosine Analogs as Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of various adenosine analogs and their efficacy as enzyme inhibitors. The information is presented to facilitate informed decisions in experimental design and drug discovery.
Adenosine analogs are a class of molecules that structurally mimic natural adenosine. This structural similarity allows them to interact with enzymes that normally bind to adenosine, often resulting in the inhibition of the enzyme's activity. This guide focuses on the comparative inhibitory effects of these analogs on key enzymes within the purine metabolic pathway, namely Adenosine Kinase (ADK) and S-adenosyl-L-homocysteine (SAH) hydrolase.
Adenosine Kinase (ADK) Inhibition
Adenosine kinase is a crucial enzyme that regulates the intracellular and extracellular concentrations of adenosine by catalyzing its phosphorylation to adenosine monophosphate (AMP).[1][2] The inhibition of ADK can lead to an increase in local adenosine concentrations, which has therapeutic potential for conditions like epilepsy and inflammation.[2]
A study on the regulation of human placental adenosine kinase by various adenosine analogs categorized them into three types based on their interaction with the enzyme. The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, were determined for several analogs at a substrate (adenosine) concentration of 0.5 µM.
Table 1: Comparative Inhibition of Human Placental Adenosine Kinase by Adenosine Analogs
| Adenosine Analog | Type | IC50 (µM) at 0.5 µM Adenosine | Substrate for ADK? |
| 6-Methylmercaptopurine riboside | III | 10 | Yes |
| 5'-N-ethylcarboxamidoadenosine | I | 25 | No |
| N6-L-phenylisopropyladenosine | II | 200 | Yes |
| N6-cyclohexyladenosine | II | 220 | Yes |
| 5'-methylthioadenosine | I | 250 | No |
Data sourced from a study on the regulation of adenosine phosphorylation by adenosine analogs.[3]
S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition
S-adenosyl-L-homocysteine (SAH) hydrolase is a key enzyme in methylation pathways. It catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[4] The inhibition of this enzyme leads to the accumulation of SAH, which is a potent inhibitor of most S-adenosyl-L-methionine (SAM)-dependent methyltransferases. This makes SAH hydrolase an attractive target for antiviral and other therapeutic agents.
A study investigating adenosine analogs as inhibitors of SAH hydrolase from beef liver determined the inhibitory constant (Ki) for several compounds. The Ki value is another measure of inhibitor potency; a smaller Ki indicates a more potent inhibitor.
Table 2: Comparative Inhibition of Beef Liver S-adenosyl-L-homocysteine Hydrolase by Adenosine Analogs
| Adenosine Analog | Ki (M) |
| Carbocyclic analogue of adenosine | 5 x 10⁻⁹ |
Note: The referenced study mentions that 11 nucleosides were able to substitute for adenosine to generate their corresponding S-nucleosidylhomocysteine congeners, but provides a specific Ki value only for the carbocyclic analogue of adenosine, highlighting it as the most potent inhibitor.
Experimental Protocols
Adenosine Kinase Inhibition Assay
A common method for determining adenosine kinase inhibition is to measure the production of adenosine diphosphate (ADP), a product of the kinase reaction. The amount of ADP produced is directly proportional to ADK activity.
Key Steps:
-
Preparation of Reagents: This includes the ADK enzyme, a substrate/co-substrate mix (ATP and adenosine), and a serial dilution of the inhibitor (adenosine analog).
-
Kinase Reaction: The inhibitor is pre-incubated with the ADK enzyme. The reaction is then initiated by adding the substrate/co-substrate mix. The reaction is allowed to proceed for a set time, ensuring it remains within the initial velocity phase.
-
ADP Detection: A detection solution is added to the reaction mixture. This solution often contains a fluorescent probe that binds to ADP, allowing for its quantification.
-
Data Analysis: The amount of ADP produced is measured using a plate reader. The inhibitor's IC50 value is then calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
A spectrophotometric assay can also be used, where the ADK activity is coupled to the lactate dehydrogenase/pyruvate kinase system, and the reaction is monitored by the change in absorbance at 340nm.
S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay
The activity of SAH hydrolase can be monitored photometrically by detecting the formation of homocysteine, one of the products of the hydrolysis of SAH.
Key Steps:
-
Reaction Setup: The assay is typically performed in a buffer solution containing the SAH hydrolase enzyme and the inhibitor.
-
Reaction Initiation: The reaction is started by the addition of the substrate, S-adenosyl-L-homocysteine (SAH).
-
Homocysteine Detection: The formation of homocysteine is detected using a reagent like DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with the free sulfhydryl group of homocysteine to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Data Analysis: The initial reaction rates are calculated from the change in absorbance over time. These rates are then used to determine the inhibitory potency (e.g., Ki value) of the adenosine analog.
Visualizing the Context: Pathways and Workflows
To better understand the role of these enzymes and the methods used to study them, the following diagrams illustrate the purine metabolic pathway and a general experimental workflow for enzyme inhibition assays.
Caption: Simplified Purine Metabolism Pathway Highlighting Key Enzymes.
Caption: General Experimental Workflow for an Enzyme Inhibition Assay.
References
Safety Operating Guide
Proper Disposal of 9-Methyl Adenine-d3: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 9-Methyl Adenine-d3, a deuterated derivative of 9-Methyladenine. The information is compiled from safety data sheets for the parent compound, which should be followed in the absence of specific data for the deuterated form.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a controlled laboratory environment.
Personal Protective Equipment (PPE): All personnel handling the compound should wear the following:
-
Eye Protection: Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[1]
-
Hand Protection: Protective gloves, such as nitrile rubber.[2]
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher, especially when handling the powder form to avoid dust generation.[3][4]
-
Protective Clothing: A laboratory coat or other suitable protective clothing to prevent skin contact.[5]
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant. Do not empty into drains or dispose of with general laboratory trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound, avoiding dust formation.
-
Place the swept material into a clearly labeled, sealable container suitable for hazardous chemical waste.
-
Any grossly contaminated disposables (e.g., weigh boats, pipette tips) should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
Collect any solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
2. Container Labeling:
-
Label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
List all constituents and their approximate concentrations.
-
Appropriate hazard warnings (e.g., "Toxic").
-
Accumulation start date.
-
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be away from heat and sources of ignition.
-
Ensure the storage area is well-ventilated and segregated from incompatible materials, such as strong oxidizing agents.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS representative or contractor with the safety data sheet for 9-Methyladenine and a full description of the waste.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately:
| Scenario | Immediate Action |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a poison control center or doctor immediately for treatment advice. |
| Small Spill | Wearing appropriate PPE, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled container for disposal. Clean the affected area thoroughly. |
| Large Spill | Evacuate the area. Prevent the spill from entering drains. Contact your institution's EHS or emergency response team for cleanup. |
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 9-Methyl Adenine-d3
Disclaimer: A specific Safety Data Sheet (SDS) for 9-Methyl Adenine-d3 was not located. This guidance is based on the safety data for the structurally similar, non-deuterated compound, 9-Methyladenine. Researchers should always consult the most current SDS for the specific product they are using and adhere to their institution's safety protocols.
This guide provides immediate and essential safety and logistical information for handling this compound, targeting researchers, scientists, and professionals in drug development. The following operational and disposal plans offer step-by-step guidance to ensure a safe laboratory environment.
Hazard Identification and Classification
9-Methyl Adenine is classified with the following hazards:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Inspect for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Chemical-Resistant Apron | Recommended for procedures with a higher risk of contamination. | |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved N95 (or better) respirator is necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required PPE as detailed in the table above.
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the solid and inhalation of dust.
-
Use appropriate, clean, and dry glassware.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area. Refrigeration is recommended.
3. Post-Handling:
-
Decontaminate the work area with an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, and then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect any solid waste, including contaminated PPE (gloves, etc.), in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Liquid Waste:
-
Collect any solutions of this compound in a designated, labeled, and sealed hazardous waste container.
-
-
Disposal:
-
All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow and Safety Protocol
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
